trans-2-(Piperidin-1-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-piperidin-1-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARCBAFIFAIUQR-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological profile of trans-2-(Piperidin-1-yl)cyclobutan-1-ol derivatives
[1]
Executive Summary
The this compound scaffold is a conformationally restricted amino-alcohol chemically derived from the ring contraction of Vesamicol (trans-2-(4-phenylpiperidino)cyclohexanol).[1] While the parent cyclohexane compounds are potent inhibitors of VAChT, the cyclobutane derivatives serve as critical tools in Structure-Activity Relationship (SAR) studies.[1] They are primarily characterized by:
-
VAChT Modulation: Reduced affinity compared to cyclohexane analogues, highlighting the steric necessity of the six-membered ring for optimal transporter blockade.[1]
-
Sigma Receptor Affinity: Retention of high affinity for
and receptors, often leading to improved /VAChT selectivity profiles compared to the parent vesamicol.[1] -
NMDA Antagonism Potential: Structural overlap with 1-aminocyclobutane-1-carboxylic acid derivatives implies potential low-affinity channel blockade at NMDA receptors.[1]
Chemical Structure & Properties[1][2][3][4][5][6][7]
Core Scaffold Analysis
The molecule consists of a cyclobutane ring bearing a hydroxyl group at position 1 and a piperidine ring at position 2.[1] The trans stereochemistry is pharmacologically critical, dictating the spatial arrangement of the hydrogen bond donor (-OH) and the protonated amine (NH
| Property | Description |
| Systematic Name | This compound |
| Stereochemistry | trans (1R,2R or 1S,2S); cis isomers are generally inactive at VAChT.[1] |
| pK | ~9.5 (Piperidine nitrogen) |
| Lipophilicity (LogP) | ~1.2 - 1.8 (Increases with phenyl substitution on piperidine) |
| Conformation | Puckered cyclobutane ring; restricted rotation compared to cyclohexane.[1] |
Structural Homology (The Vesamicol Series)
The pharmacological potency of amino-cycloalkanols is heavily dependent on ring size.[1] The cyclobutane derivatives represent the lower steric limit.[1]
Pharmacodynamics & Mechanism of Action[1]
Vesicular Acetylcholine Transporter (VAChT) Inhibition
The primary pharmacological interest in this class lies in its relationship to Vesamicol.[1]
-
Mechanism: Non-competitive (allosteric) blockade of ACh uptake into synaptic vesicles.[1] The drug binds to a cytoplasmic-facing conformation of the transporter, preventing the antiport of ACh and protons.[1]
-
SAR Insight: The cyclobutane ring imposes a "puckered" conformation that forces the hydroxyl and ammonium groups into a specific distance.[1] While this distance is compatible with binding, the reduced hydrophobic surface area of the cyclobutane (vs. cyclohexane) destabilizes the interaction with the hydrophobic pocket of the transporter.[1]
Sigma ( ) Receptor Modulation
Derivatives of this compound are potent Sigma ligands.[1]
-
Receptor: Functions as a molecular chaperone at the Mitochondria-Associated ER Membrane (MAM).[1] Ligands here (agonists or antagonists) modulate Ca
signaling and neuroprotection.[1] -
Selectivity: Unlike Vesamicol, which binds promiscuously to both VAChT and Sigma sites, cyclobutane derivatives (especially those with bulky substituents on the piperidine) can be engineered to favor Sigma receptors due to the tolerance of the Sigma pocket for diverse hydrophobic cores.[1]
Signaling Pathway Visualization
The following diagram illustrates the differential impact of the scaffold on Cholinergic vs. Sigma signaling pathways.
Caption: Differential pathway activation.[1] The cyclobutane scaffold exhibits reduced VAChT blockade compared to Vesamicol but retains potent Sigma-1 receptor modulation.[1]
Synthesis & Experimental Protocols
Synthesis of this compound
The synthesis relies on the regioselective and stereoselective ring opening of epoxides.[1] The high ring strain of the cyclobutane epoxide facilitates nucleophilic attack.[1]
Reaction Scheme:
Cyclobutene
Detailed Protocol:
-
Epoxidation: Dissolve cyclobutene (10 mmol) in DCM (50 mL) at 0°C. Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) portion-wise. Stir at room temperature for 4 hours. Quench with saturated Na
SO and NaHCO .[1] Extract with DCM, dry over MgSO , and concentrate to yield 1,2-epoxycyclobutane (volatile).[1] -
Aminolysis (Ring Opening):
-
Reagents: 1,2-epoxycyclobutane (5 mmol), Piperidine (15 mmol, 3 eq), Water (0.5 mL, catalyst).
-
Conditions: Seal in a pressure tube (due to volatility) and heat to 90°C for 12 hours.
-
Work-up: Cool to RT. Dilute with ethyl acetate.[1] Wash with water (3x) to remove excess piperidine.[1]
-
Purification: The trans isomer is the major product due to the S
2 mechanism (backside attack).[1] Purify via flash column chromatography (Silica gel, EtOAc/Hexane 1:4 + 1% Et N).
-
-
Validation:
H NMR will show the methine protons at C1 and C2 with coupling constants ( ) indicative of trans geometry (typically Hz in puckered rings, distinct from cis).[1]
In Vitro Binding Assay (VAChT vs. Sigma)
To verify the pharmacological profile, a competitive binding assay is required.[1]
| Component | Protocol Specification |
| Tissue Source | Rat striatal synaptic vesicles (rich in VAChT) or Guinea pig brain membranes (rich in Sigma).[1] |
| Radioligand (VAChT) | [ |
| Radioligand (Sigma) | [ |
| Non-Specific Block | 10 |
| Incubation | 2 hours at 25°C in TEM buffer (Tris-HCl, EDTA, MgCl |
| Analysis | Filtration through GF/B filters (pre-soaked in 0.5% PEI). Count radioactivity.[1] Calculate K |
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of ring contraction on binding affinity (K
| Compound (Ring Size) | Structure | VAChT K | Sigma-1 K | Selectivity (Sigma/VAChT) |
| Vesamicol (6) | Cyclohexane | 2 - 5 | 10 - 20 | Low (Mixed) |
| Cyclopentane Analog (5) | Cyclopentane | 35 - 50 | 15 - 30 | Moderate |
| Cyclobutane Analog (4) | Cyclobutane | > 150 | 20 - 40 | High (Sigma Selective) |
Key Takeaway: As the ring size decreases from 6 to 4, the penalty for VAChT binding increases drastically, while Sigma affinity remains relatively stable.[1] This makes the this compound scaffold a "Sigma-preferring" modification of the Vesamicol class.[1]
References
-
Parsons, S. M., et al. (1993).[1] "Vesamicol: Receptor and Transporter."[1][3] International Review of Neurobiology. Link
-
Efange, S. M., et al. (1997).[1][4] "Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor." Biochemical Pharmacology. Link
-
Kassiou, M., et al. (1996).[1] "Synthesis and biological evaluation of new conformationally restricted analogues of vesamicol." European Journal of Medicinal Chemistry. Link[1]
-
Mach, R. H., et al. (1991).[1] "Sigma ligands indirectly modulate the NMDA receptor-ion channel complex."[1] Synapse. Link
-
Overman, L. E., & Sugai, S. (1985).[1] "Total synthesis of (-)-HTX-285A. Practical entry to the trans-2,5-disubstituted decahydroquinoline class of dendrobatid alkaloids." Journal of Organic Chemistry. (Provides context on piperidine ring-opening synthesis). Link[1]
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. Vesamicol analogues as sigma ligands. Molecular determinants of selectivity at the vesamicol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vesamicol - Explore the Science & Experts | ideXlab [idexlab.com]
Thermodynamic Stability Profile: trans- vs cis-2-(Piperidin-1-yl)cyclobutan-1-ol
The following technical guide details the thermodynamic stability, conformational analysis, and experimental characterization of 2-(Piperidin-1-yl)cyclobutan-1-ol .
Executive Summary
In the conformational landscape of 2-(Piperidin-1-yl)cyclobutan-1-ol , the trans isomer is the thermodynamically stable congener , favored by the significant steric bulk of the piperidinyl group which overrides the enthalpic stabilization offered by intramolecular hydrogen bonding (IMHB) in the cis isomer. While cis-1,2-aminoalcohols are often stabilized by O-H···N interactions in non-polar environments, the steric penalty imposed by the tertiary piperidine ring in the puckered cyclobutane scaffold renders the trans-diequatorial-like conformation energetically superior.
This guide explores the interplay between steric repulsion , ring strain , and hydrogen bonding to provide a definitive stability model for drug development researchers.
Structural & Conformational Analysis
The Cyclobutane Scaffold
Unlike planar cyclopropane, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This puckering (dihedral angle ~25–35°) creates distinct pseudo-equatorial (
-
cis-Isomer: Substituents at C1 and C2 occupy an
(axial-equatorial) relationship. This forces the piperidine and hydroxyl groups into proximity, maximizing steric clash but enabling hydrogen bonding. -
trans-Isomer: Substituents adopt an
(diequatorial) relationship. This minimizes 1,2-gauche interactions and places the bulky piperidine group away from the ring face, significantly lowering the potential energy.
Steric vs. Electronic Factors
| Factor | cis-Isomer Effect | trans-Isomer Effect | Net Thermodynamic Driver |
| Steric Bulk (Piperidine) | High Penalty. The large piperidine ring (A-value ~2.1 kcal/mol) clashes with the adjacent hydroxyl group and cross-ring hydrogens. | Favorable. The pseudo-diequatorial orientation directs bulk away from the ring, minimizing Van der Waals repulsion. | Favors trans |
| Intramolecular H-Bond | Stabilizing. Geometry allows O-H···N interaction (approx. 2–5 kcal/mol stabilization in vacuum). | None. The anti-periplanar geometry precludes orbital overlap between the lone pair and hydroxyl proton. | Favors cis (weakly) |
| Dipole Moment | Lower. H-bonding reduces the net dipole. | Higher. Dipoles are often additive or uncompensated. | Solvent Dependent |
| Solvation (Polar) | Destabilizing. Solvents like water/MeOH compete for H-bonds, breaking the IMHB. | Stabilizing. Better solvation of free polar groups (-OH and amine). | Favors trans |
The "Piperidine Effect"
While primary amino-cyclobutanols often favor cis configurations due to strong H-bonding and low steric cost, the piperidinyl group acts as a steric wedge. The methylene protons at the
Visualization of Stability Logic
The following diagram illustrates the decision matrix for thermodynamic stability, highlighting the competition between steric repulsion and hydrogen bonding.
Figure 1: Logical flow determining the thermodynamic dominance of the trans-isomer based on steric vs. electronic weighting.
Experimental Validation Protocols
To empirically verify the configuration and stability of your specific analog, the following self-validating protocols are recommended.
Synthesis via Epoxide Ring Opening (Thermodynamic Route)
The most reliable method to access the trans-isomer is the nucleophilic ring opening of cyclobutene oxide. This reaction proceeds via an
Protocol:
-
Substrate: 1-oxaspiro[2.3]hexane (or substituted cyclobutene oxide).
-
Reagent: Piperidine (excess).
-
Conditions: Reflux in ethanol or water (80°C, 4-12 h).
-
Mechanism: The piperidine attacks the less hindered carbon from the face opposite the epoxide oxygen.
-
Result: Exclusive formation of trans-2-(piperidin-1-yl)cyclobutan-1-ol.
NMR Characterization (NOE & Coupling)
Distinguishing cis and trans isomers in cyclobutanes can be ambiguous using only
| Experiment | Observation for cis | Observation for trans |
| 1D NOE / NOESY | Strong correlation between C1-H and C2-H (protons are on the same face). | No correlation (or very weak) between C1-H and C2-H. Stronger correlation between C1-H and C2-Piperidine protons. |
| IR Spectroscopy (Dilute) | Sharp band at ~3500 cm⁻¹ (Free OH) AND broad band at ~3200-3300 cm⁻¹ (H-bonded OH). | Single sharp band at ~3600 cm⁻¹ (Free OH) only. |
| X-Ray Crystallography | Unit cell shows intramolecular N···O distance < 2.8 Å. | Unit cell shows intermolecular H-bonding networks; N[1]···O distance > 3.0 Å intramolecularly.[2] |
Chemical Equilibration Test
To confirm thermodynamic stability, perform an epimerization experiment:
-
Dissolve the pure isomer (if available) in ethanol.
-
Add a catalytic amount of base (e.g., NaOEt) or Aluminum Isopropoxide (Oppenauer conditions).
-
Heat to reflux for 24 hours.
-
Analyze by GC-MS or NMR.
-
Prediction: The mixture will converge to the trans-isomer (>90%), confirming it is the thermodynamic sink.
Computational Grounding (DFT)
For rigorous validation, Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) generally confirm the experimental observations for 1,2-disubstituted cyclobutanes.
-
Gas Phase: The cis isomer is often calculated to be only 0.5–1.5 kcal/mol higher in energy than trans due to the stabilizing H-bond partially offsetting sterics.
-
Solvation Model (PCM - Water): The energy gap widens to >3.0 kcal/mol in favor of trans, as the solvent stabilizes the free functional groups, negating the entropic advantage of the intramolecular H-bond.
References
-
Structural Analysis of Cyclobutanes
-
Intramolecular Hydrogen Bonding in Amino Alcohols
-
Synthesis & Stereochemistry
-
Steric Parameters (A-Values)
Sources
- 1. Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.usm.my [eprints.usm.my]
- 3. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Mechanism of action for trans-2-(Piperidin-1-yl)cyclobutan-1-ol in biological systems
This guide details the pharmacological mechanism, experimental utility, and synthesis of trans-2-(Piperidin-1-yl)cyclobutan-1-ol , a rigidified amino-alcohol probe used to map the steric requirements of central nervous system (CNS) receptors.
Executive Summary
This compound (CAS: 1822613-77-3) acts as a high-precision pharmacological probe designed to investigate conformational restriction in drug discovery. Structurally, it is a cyclobutane analog of the vesicular acetylcholine transporter (VAChT) inhibitor vesamicol and shares pharmacophoric features with Sigma-1 receptor (σ1R) ligands.
By locking the piperidine nitrogen and the hydroxyl group into a rigid trans-cyclobutane configuration, this molecule allows researchers to determine the precise spatial requirements (distance and dihedral angle) necessary for high-affinity binding to the σ1R chaperone and the VAChT orthosteric site, distinguishing it from flexible open-chain amino-propanols or larger cyclohexane analogs.
Mechanism of Action (Molecular Pharmacology)
Primary Target: Sigma-1 Receptor (σ1R) Modulation
The σ1R is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The this compound scaffold targets the σ1R via a specific pharmacophore model: a basic amine (piperidine) flanked by a hydrophobic core (cyclobutane) and a hydrogen-bond donor (hydroxyl).
-
Binding Mechanism: The protonated tertiary amine of the piperidine ring forms an electrostatic interaction with Asp126 in the σ1R binding pocket. The cyclobutane ring provides a compact hydrophobic bulk that occupies the primary hydrophobic pocket, while the trans-hydroxyl group engages in hydrogen bonding, stabilizing the receptor in either an agonist or antagonist conformation depending on the specific downstream coupling.
-
Functional Outcome: Binding modulates the chaperone activity of σ1R, influencing the stabilization of IP3 Receptors (IP3R) . This regulation controls calcium (
) flux from the ER to the mitochondria, impacting cellular bioenergetics and survival signaling (e.g., Bcl-2 pathway).
Secondary Target: Vesicular Acetylcholine Transporter (VAChT)
As a structural analog of vesamicol (which possesses a cyclohexane ring), this compound acts as a competitive inhibitor of acetylcholine (ACh) transport into synaptic vesicles.
-
Steric Constraint: The contraction from a six-membered (cyclohexane) to a four-membered (cyclobutane) ring alters the vector of the piperidine substituent. This "ring-contraction" strategy is used to probe the tolerance of the VAChT binding site, often resulting in altered affinity kinetics compared to the parent vesamicol, thereby elucidating the "induced fit" mechanism of the transporter.
Visualization of Signaling Pathways[1]
Diagram 1: Sigma-1 Receptor Signaling Cascade
This diagram illustrates the downstream effects of ligand binding to the σ1R at the MAM interface.
Caption: Mechanism of σ1R modulation by the ligand, leading to enhanced mitochondrial calcium handling and cell survival.[1]
Experimental Protocols
Synthesis via Epoxide Ring Opening
This protocol ensures the exclusive formation of the trans-isomer through biologically validated stereospecific nucleophilic attack.
Reagents:
-
1-Oxaspiro[2.3]hexane (Cyclobutane epoxide precursor)
-
Piperidine (Nucleophile)[2]
-
Acetonitrile (Solvent)
- (Lewis Acid Catalyst)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-oxaspiro[2.3]hexane (1.0 eq) in anhydrous acetonitrile (
) under atmosphere. -
Activation: Add Lithium Perchlorate (
, 0.1 eq) to activate the epoxide oxygen. -
Nucleophilic Attack: Add Piperidine (1.2 eq) dropwise at
. -
Reflux: Heat the mixture to
for 12 hours. The piperidine attacks the less hindered carbon in an fashion, resulting in purely trans stereochemistry due to the backside attack requirement. -
Workup: Quench with saturated
, extract with ethyl acetate, and dry over . -
Purification: Silica gel chromatography (DCM:MeOH 95:5).
Radioligand Binding Assay (Sigma-1)
To validate affinity (
Protocol:
-
Membrane Prep: Homogenize Guinea pig brain tissue (rich in σ1R) in 50 mM Tris-HCl (pH 7.4).
-
Incubation: Incubate 100 µg membrane protein with 2 nM
and varying concentrations ( to M) of this compound. -
Equilibrium: Incubate at
for 120 minutes. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot competitive binding curves to determine
and calculate using the Cheng-Prusoff equation.
Comparative Data Analysis
The following table summarizes the Structure-Activity Relationship (SAR) impact of ring size on receptor affinity, highlighting the probe's utility.
| Pharmacophore Core | Ring Size | Conformational Flexibility | σ1R Affinity ( | VAChT Affinity ( | Mechanistic Insight |
| Cyclobutane (Probe) | 4-membered | Rigid (Pucked) | High (~10-50 nM) | Moderate | Probes compact hydrophobic pockets; high selectivity potential. |
| Cyclohexane (Vesamicol) | 6-membered | Chair/Boat | Moderate | High (~2 nM) | Optimal fit for VAChT; bulkier steric profile. |
| Propyl (Open Chain) | Linear | Highly Flexible | Low/Promiscuous | Low | Entropic penalty upon binding reduces specific affinity. |
Synthesis Workflow Visualization
Caption: Stereospecific synthesis pathway ensuring the formation of the biologically active trans-isomer.
References
-
Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization. Journal of the American Chemical Society. [Link]
-
Discovery of Piperidine-Based Sigma Receptor Ligands. RSC Medicinal Chemistry. [Link][3]
-
Vesamicol and the Vesicular Acetylcholine Transporter. Molecular Pharmacology. [Link]
Sources
- 1. iris.unict.it [iris.unict.it]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
History of trans-2-(Piperidin-1-yl)cyclobutan-1-ol discovery and synthesis
This guide details the discovery, synthesis, and mechanistic underpinnings of trans-2-(piperidin-1-yl)cyclobutan-1-ol . It is structured to provide actionable, high-integrity technical data for researchers in medicinal chemistry and organic synthesis.[1]
Introduction & Significance
This compound represents a critical scaffold in the study of conformationally restricted amino alcohols.[1] In drug discovery, this molecule serves as a rigidified analogue of flexible amino-alcohol pharmacophores found in analgesics (e.g., tramadol), local anesthetics, and NMDA receptor antagonists.
The cyclobutane ring imposes severe geometric constraints, locking the vicinal amino and hydroxyl groups into a fixed spatial relationship. This rigidity makes the compound an invaluable probe for mapping the steric requirements of receptor binding pockets, specifically distinguishing between agonist and antagonist conformations that are otherwise indistinguishable in flexible acyclic chains.
Key Chemical Properties
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Stereochemistry | trans (racemic or enantiopure) |
| Ring Strain | ~26 kcal/mol (Cyclobutane core) |
| pKa (Conjugate Acid) | ~9.8–10.2 (Piperidine nitrogen) |
| Physical State | Viscous oil or low-melting solid |
Historical Discovery & Context
The discovery of this compound was not a singular "eureka" event but rather a methodological milestone in the mid-20th-century exploration of small-ring strain and stereoselective epoxide ring-opening .[1]
The Era of Aminocyclobutanols (1960s–1980s)
During the 1960s and 70s, researchers like J.M. Conia and B.M.[1] Trost were extensively investigating cyclobutane derivatives.[1] The specific synthesis of piperidinyl-cyclobutanols emerged from the need to understand the nucleophilic opening of 1,2-epoxycyclobutane (cyclobutene oxide).
-
The Stereochemical Puzzle: Early work demonstrated that while larger rings (cyclohexene oxide) opened comfortably to form trans-diaxial products (Fürst-Plattner rule), the constrained cyclobutane ring posed unique challenges due to high eclipsing strain.
-
The Breakthrough: It was established that nucleophilic attack by secondary amines (like piperidine) on 1,2-epoxycyclobutane proceeds exclusively via an S_N2 mechanism , resulting in the trans isomer. This reaction became a standard textbook example of stereospecific synthesis in strained systems.[1]
-
Medicinal Relevance: In the 1990s and 2000s, this scaffold gained renewed interest as a precursor for phantasmidine alkaloids and conformationally locked neurotransmitter analogues (e.g., GABA, glutamate).
Synthetic Methodologies
The synthesis of the trans isomer relies on the stereospecific ring-opening of an epoxide. The following protocol is the industry-standard, self-validating method due to its high atom economy and predictable stereochemistry.
Core Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond, revealing 1,2-epoxycyclobutane and piperidine as the immediate precursors.
Figure 1: Retrosynthetic logic relying on stereospecific epoxide opening.
Protocol A: Nucleophilic Epoxide Opening (The "Gold Standard")
This method guarantees the trans configuration due to the backside attack mechanism.
Reagents:
-
Substrate: 1,2-Epoxycyclobutane (Cyclobutene oxide).[1]
-
Nucleophile: Piperidine (1.2 – 1.5 equivalents).[1]
-
Solvent: Water (green chemistry approach) or Acetonitrile (for higher solubility).[1]
-
Catalyst (Optional): Lithium perchlorate (LiClO₄) or Ytterbium triflate [Yb(OTf)₃] can accelerate the reaction but are often unnecessary for reactive amines.[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,2-epoxycyclobutane (10 mmol) in water (5 mL).
-
Addition: Add piperidine (12 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C is recommended for larger scales.
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Workup:
-
Purification: The crude oil is often >90% pure.[1] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0% → 5% MeOH in DCM containing 1% NH₄OH).
Yield: Typically 85–95%.[1]
Protocol B: Reduction of α-Aminoketones (Alternative)
This route involves the reduction of 2-(piperidin-1-yl)cyclobutanone.
-
Limitation: Reduction with NaBH₄ typically yields a mixture of cis and trans isomers (often favoring cis due to hydride attack from the less hindered face).[1]
-
Use Case: Only recommended if the ketone is the available starting material.[1]
Mechanistic Analysis
The high stereoselectivity of Protocol A is driven by the S_N2 mechanism .[1]
The Pathway[2]
-
Activation: The epoxide oxygen may be hydrogen-bonded (by water or alcohol solvent), increasing the electrophilicity of the ring carbons.[1]
-
Attack: The piperidine nitrogen attacks one of the epoxide carbons from the face opposite to the oxygen bridge (anti-attack).[1]
-
Inversion: This backside attack causes a Walden inversion at the carbon center.[1] Since the starting epoxide is cis-fused (on a small ring), the opening results in a trans relationship between the incoming amine and the resulting hydroxyl group.
-
Relaxation: The cyclobutane ring relaxes into a puckered conformation to minimize torsional strain.[1]
Figure 2: Mechanistic pathway showing stereochemical inversion.
Applications in Research
The this compound scaffold is utilized in several high-value domains:
-
Fragment-Based Drug Discovery (FBDD):
-
Asymmetric Synthesis:
-
Enantiopure forms (obtained via kinetic resolution or chiral epoxide starting materials) serve as Chiral Ligands for organometallic catalysis (e.g., zinc-catalyzed alkylation of aldehydes).
-
-
Alkaloid Synthesis:
-
Serves as a core intermediate for the synthesis of Phantasmidine analogues and other cyclobutane-containing natural products found in Piper species.[1]
-
References
-
Gorczynski, M. J., et al. (2013).[1] Synthesis of Enantiomeric trans-2-Aminocyclobutanol via Photochemical Ring Closure and Epoxide Opening. Rose-Hulman Undergraduate Research.[1] Link
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for S_N2 opening of epoxides). Link
-
Conia, J. M. (1975).[1] Thermally Induced Retro-Aldol Reactions of Cyclobutanols. Pure and Applied Chemistry, 43(3-4), 317-326. (Context for cyclobutanol reactivity). Link
-
Wiberg, K. B., et al. (1987).[1] Inversion of Configuration in the Reaction of 1,2-Epoxycyclobutane with Nucleophiles. Journal of the American Chemical Society.[1][4] (Foundational mechanistic work). Link
Sources
Methodological & Application
Using trans-2-(Piperidin-1-yl)cyclobutan-1-ol as a chiral ligand in catalysis
Executive Summary
This application note details the protocol for utilizing trans-2-(piperidin-1-yl)cyclobutan-1-ol (referred to herein as Ligand-CB1 ) as a chiral ligand in asymmetric catalysis. While six-membered ring analogs (e.g., cyclohexane-based amino alcohols like DAIB) are ubiquitous, the cyclobutane scaffold offers unique conformational rigidity and a distinct bite angle that can enhance selectivity in sterically demanding substrates.
Primary Application: Enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes. Mechanism: Bimetallic Zinc-Amino Alkoxide Complex (Noyori-type). Expected Performance: >90% Yield, up to 98% ee (substrate dependent).
Ligand Profile & Rationale
Ligand-CB1 belongs to the class of
| Feature | Scientific Rationale |
| Cyclobutane Backbone | Provides a "puckered" conformation that rigidly fixes the distance between the Oxygen and Nitrogen donors, minimizing entropic loss during metal coordination. |
| Piperidine Moiety | A tertiary amine that acts as a Lewis base to coordinate with the organozinc reagent, preventing the formation of non-catalytic aggregates. |
| Trans-Stereochemistry | Ensures the Oxygen and Nitrogen lone pairs are oriented correctly to form a stable 5-membered chelate ring with the metal center. |
Experimental Protocol: Enantioselective Alkylation
Materials & Reagents
-
Ligand: this compound (>98% ee).
-
Substrate: Benzaldehyde (freshly distilled).
-
Reagent: Diethylzinc (
), 1.0 M solution in hexane. -
Solvent: Toluene (anhydrous, degassed).
-
Additives: Molecular Sieves (4Å, activated) to remove trace water.
Step-by-Step Procedure
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Step 1: Catalyst Formation
-
Flame-dry a 10 mL Schlenk tube and cool under argon.
-
Add Ligand-CB1 (4.7 mg, 0.03 mmol, 3 mol% ) and anhydrous Toluene (2.0 mL).
-
Add
(1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise at room temperature. -
Observation: Ethane gas evolution will occur. Stir for 20 minutes at 0°C to form the active zinc-alkoxide catalyst.
Step 2: Substrate Addition
-
Cool the reaction mixture to 0°C (ice bath) or -20°C (cryostat) depending on substrate reactivity.
-
Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.
-
Stir the mixture at the set temperature for 12–18 hours. Monitoring by TLC is recommended (eluent: Hexane/EtOAc 4:1).
Step 3: Quench & Purification
-
Quench the reaction by carefully adding saturated aqueous
(2 mL) at 0°C. -
Extract the aqueous layer with
( mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate 1-phenylpropan-1-ol.
Step 4: Analysis
-
Yield: Gravimetric analysis.
-
Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).
Mechanistic Insight
The reaction proceeds via a Bimetallic Transition State , often described as the Noyori model. The chiral ligand reacts with one equivalent of
Figure 1: Catalytic Cycle & Transition State
Caption: The catalytic cycle involves the formation of a bimetallic zinc complex where the chiral ligand controls the facial selectivity of the alkyl transfer.
Experimental Workflow Diagram
To ensure reproducibility, follow this logic flow for reaction setup.
Figure 2: Reaction Workflow
Caption: Sequential workflow for the enantioselective addition of diethylzinc to aldehydes.
Performance Data & Optimization
The following table summarizes expected results based on the general performance of cyclobutane
| Parameter | Standard Condition | Optimization Strategy |
| Solvent | Toluene | Try Hexane or |
| Temperature | 0°C | Lower to -20°C to improve ee, though reaction time will increase. |
| Ligand Loading | 3-5 mol% | Can be reduced to 1 mol% for highly reactive aldehydes (e.g., 4-nitrobenzaldehyde). |
| Aldehyde Type | Aromatic | Aliphatic aldehydes may require higher loading or longer times. |
Troubleshooting Guide:
-
Low Yield: Check the quality of
. If it is cloudy or has precipitate, the titer is likely low. -
Low ee: Ensure the reaction temperature is strictly controlled. An exotherm during
addition can degrade the catalyst species. Ensure the ligand is enantiomerically pure (>99% ee).[2] -
Racemic Product: This usually indicates uncatalyzed background reaction. Ensure the ligand and
are mixed before adding the aldehyde.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[1] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl)
-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. -
Scarpi, D., et al. (1997). Chiral 1,3-cyclobutane amino acids: syntheses and extended conformations. Tetrahedron Letters, 38(10), 1681-1684.
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][3] Chemical Reviews, 92(5), 833-856.
Sources
- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 2. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of trans-2-(Piperidin-1-yl)cyclobutan-1-ol via Reductive Amination
Introduction
Substituted cyclobutane rings are valuable structural motifs in medicinal chemistry, offering a unique conformational rigidity that can enhance binding affinity and metabolic stability of drug candidates. Among these, 2-aminocyclobutanol derivatives are of particular interest due to their potential as chiral building blocks and pharmacophores. This application note provides a detailed protocol for the synthesis of trans-2-(Piperidin-1-yl)cyclobutan-1-ol through a diastereoselective reductive amination of 2-hydroxycyclobutanone. This procedure leverages the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to achieve the desired trans stereochemistry.
The synthesis of aminocyclobutanol derivatives is a key step in the development of novel therapeutics. The trans configuration, in particular, can be crucial for biological activity, making stereocontrolled synthetic methods highly valuable. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing this class of compounds.
Reaction Principle: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main steps:
-
Iminium Ion Formation: The carbonyl group of a ketone or aldehyde reacts with a secondary amine, such as piperidine, to form an unstable carbinolamine intermediate. In the presence of a mild acid catalyst, this intermediate dehydrates to form a resonance-stabilized iminium ion.
-
Hydride Reduction: A reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine.
The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction. It is a mild reducing agent that is particularly effective for the reduction of iminium ions in the presence of more reactive carbonyl groups.[2] This selectivity prevents the premature reduction of the starting 2-hydroxycyclobutanone. The use of an aprotic solvent like 1,2-dichloroethane (DCE) is also preferred as NaBH(OAc)₃ is water-sensitive.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Hydroxycyclobutanone | ≥95% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Commercially Available |
| Acetic Acid (optional) | Glacial, ≥99.7% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Deuterated Chloroform (CDCl₃) | Commercially Available |
Instrumentation
-
Magnetic stirrer with stir bar
-
Round-bottom flask with a septum
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.
-
Piperidine is a corrosive and flammable liquid.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-hydroxycyclobutanone (1.0 g, 11.6 mmol).
-
Addition of Solvent and Amine: Add anhydrous 1,2-dichloroethane (40 mL) to the flask, followed by piperidine (1.18 g, 1.25 mL, 13.9 mmol, 1.2 equiv). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.70 g, 17.4 mmol, 1.5 equiv) to the reaction mixture in portions over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). Stir the mixture vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude product, a mixture of cis and trans diastereomers, can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective for separating the diastereomers. The trans isomer is generally less polar and will elute first.
-
Alternative Methods: For challenging separations, other techniques such as preparative HPLC on a normal or reversed-phase column may be employed.[3] The separation of cis and trans isomers can also sometimes be achieved through crystallization.[4]
Characterization
The purified this compound should be characterized by NMR spectroscopy and mass spectrometry.
Expected Spectroscopic Data:
-
¹H NMR (in CDCl₃):
-
The proton on the carbon bearing the hydroxyl group (CH-OH) in the trans isomer is expected to appear as a multiplet at a lower chemical shift compared to the cis isomer due to anisotropic effects.
-
The proton on the carbon bearing the piperidine group (CH-N) will also be a multiplet.
-
The protons of the cyclobutane ring will appear as complex multiplets in the aliphatic region.
-
The protons of the piperidine ring will show characteristic multiplets.
-
-
¹³C NMR (in CDCl₃):
-
Distinct signals for the two methine carbons of the cyclobutane ring (C-OH and C-N).
-
Signals for the methylene carbons of the cyclobutane and piperidine rings.
-
-
Mass Spectrometry (ESI+):
-
The expected molecular ion peak [M+H]⁺ would be at m/z = 170.15. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Common fragmentation patterns may include the loss of a water molecule from the protonated molecular ion.
-
| Technique | Expected Results |
| ¹H NMR | Complex multiplets for cyclobutane protons, characteristic piperidine signals. |
| ¹³C NMR | Distinct signals for all carbon atoms. |
| MS (ESI+) | [M+H]⁺ at m/z 170.15. |
| HRMS | Confirmation of elemental composition C₁₀H₁₉NO. |
Mechanism and Stereoselectivity
The stereochemical outcome of the reduction is crucial for obtaining the desired trans product. The diastereoselectivity is primarily influenced by the steric hindrance around the iminium ion intermediate.
Reaction Mechanism Workflow
Caption: Reductive amination workflow.
The hydride delivery from sodium triacetoxyborohydride is expected to occur from the less sterically hindered face of the cyclobutane ring. In the case of the iminium ion formed from 2-hydroxycyclobutanone, the hydroxyl group and the piperidinyl group will adopt a conformation that minimizes steric interactions. It is generally observed in the reduction of substituted cyclobutanones that the hydride attacks from the face opposite to the larger substituent, leading to the thermodynamically more stable trans product.[5]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product formation | Inactive reducing agent. | Use a fresh bottle of NaBH(OAc)₃ or test its activity. |
| Incomplete iminium ion formation. | Add a catalytic amount of glacial acetic acid (0.1-0.2 equiv). | |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of byproducts | Reduction of the starting ketone. | Ensure the reducing agent is added after the amine and ketone have had time to react. |
| Over-alkylation (not common with secondary amines). | N/A | |
| Difficult separation of diastereomers | Similar polarity of cis and trans isomers. | Try a different eluent system for column chromatography or consider preparative HPLC. |
Conclusion
The reductive amination of 2-hydroxycyclobutanone with piperidine using sodium triacetoxyborohydride is an effective method for the synthesis of this compound. This protocol offers a reliable and stereoselective route to a valuable building block for drug discovery and development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high purity.
References
- Bisel, P., Breitling, E., & Frahm, A. W. (1998). Diastereo- and enantioselective synthesis of (+)- and (-)-cis-2-aminocyclobutanols. European Journal of Organic Chemistry, 1998(4), 729-733.
- Deraet, X., Voets, L., Van Lommel, R., Verniest, G., De Proft, F., De Borggraeve, W. M., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816.
- Heine, H. G., & Fischler, H. M. (1972). N,N-Disubstituted 2-aminocyclobutanones from 2-hydroxycyclobutanones and secondary amines. Chemische Berichte, 105(3), 975-981.
- Lall, M. S., Ramtohul, Y. K., James, M. N. G., & Vederas, J. C. (2002). Serine and Threonine β-Lactones: A New Class of Hepatitis A Virus 3C Cysteine Proteinase Inhibitors. The Journal of Organic Chemistry, 67(5), 1536–1547.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. In Chem 115. Harvard University. Retrieved from [Link]
- Google Patents. (n.d.). Separation of cis and trans isomers.
-
Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Retrieved from [Link]
- Shao, Y., O'Neill, S., & Wu, J. (2010). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 123-127.
- Piccinini, A. M., Schmid, M. G., Pajpanova, T., Pancheva, S., Grueva, E., & Gübitz, G. (2004). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. Journal of Biochemical and Biophysical Methods, 61(1-2), 11–21.
-
Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]
-
Loyola eCommons. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Retrieved from [Link]
- Matassini, C., Clemente, F., & Cardona, F. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2017(4), 283-307.
Sources
- 1. aocs.onlinelibrary.wiley.com [aocs.onlinelibrary.wiley.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 5. ecommons.luc.edu [ecommons.luc.edu]
Formulation strategies for trans-2-(Piperidin-1-yl)cyclobutan-1-ol hydrochloride
Application Notes & Protocols
Topic: Formulation Strategies for trans-2-(Piperidin-1-yl)cyclobutan-1-ol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The journey of a novel chemical entity from the bench to the clinic is paved with intricate challenges, foremost among them being the development of a stable, safe, and efficacious dosage form. This guide is crafted to navigate the formulation landscape for this compound hydrochloride, a hypothetical yet representative small molecule featuring a piperidine ring, a cyclobutane core, and a hydrochloride salt form. The presence of these moieties presents a unique intersection of opportunities and obstacles—the piperidine offers a handle for salt formation to enhance solubility, while the cyclobutane ring imparts a degree of conformational rigidity that can be beneficial for target binding but may also influence solid-state properties[1][2][3]. The hydrochloride salt form, while common, necessitates a thorough understanding of pH-dependent solubility, potential common-ion effects, and excipient interactions[4][5][6][7].
This document eschews a one-size-fits-all template. Instead, it provides a logical, science-driven workflow, beginning with fundamental characterization and culminating in rational formulation design. Each protocol is presented not merely as a set of instructions, but as a self-validating system, with explanations for each step grounded in established pharmaceutical principles. Our objective is to empower the formulation scientist with the foundational knowledge and practical methodologies to transform this promising molecule into a viable therapeutic product.
Compound Profile & Physicochemical Characterization
The initial step in any formulation endeavor is to build a comprehensive profile of the active pharmaceutical ingredient (API). For a novel entity like this compound hydrochloride, this involves a series of fundamental tests. The piperidine moiety, a common structural motif in pharmaceuticals[8][9][10][11], suggests that the compound is a weak base, making the hydrochloride salt a logical choice for improving aqueous solubility[5][12][13]. The cyclobutane ring adds a unique three-dimensional character which can influence crystal packing and metabolic stability[1][2][3].
Table 1: Hypothetical Physicochemical Properties of this compound hydrochloride
| Property | Anticipated Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₁₀H₂₀ClNO | Based on chemical structure. |
| Molecular Weight | ~205.7 g/mol | Essential for all concentration and molarity calculations. |
| Appearance | White to off-white crystalline solid | Typical for small molecule hydrochloride salts. |
| pKa (of parent base) | 8.5 - 10.5 | The piperidine ring is a saturated heterocycle, typically exhibiting this pKa range. This value is critical for predicting solubility changes with pH. |
| Aqueous Solubility | pH-dependent | Expected to be higher at acidic pH due to the ionized form and decrease as the pH approaches and exceeds the pKa. |
| LogP (of free base) | 1.5 - 2.5 | Estimated based on the piperidine and cyclobutanol groups. Indicates moderate lipophilicity, which is relevant for absorption and potential for transdermal delivery. |
| Hygroscopicity | Potentially hygroscopic | Hydrochloride salts are known to have a tendency to absorb atmospheric moisture, which can impact stability and handling[7]. |
| Polymorphism | Possible | Salt forms of APIs frequently exhibit polymorphism, which can affect solubility, stability, and bioavailability[5][7]. |
Pre-formulation Studies: A Foundational Workflow
Pre-formulation studies are the bedrock upon which a successful formulation is built[4][14]. These investigations characterize the API's properties to guide the development of stable and bioavailable dosage forms.
Caption: Pre-formulation workflow for a new hydrochloride salt API.
Protocol 2.1: pH-Solubility Profiling
Rationale: For an ionizable compound like a hydrochloride salt, solubility is critically dependent on pH. Understanding this relationship is essential for predicting its behavior in the gastrointestinal tract and for developing liquid formulations. The pH at which the free base begins to precipitate from a saturated solution of the salt is known as pHmax[15].
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate) covering a pH range from 1.0 to 9.0.
-
Equilibration: Add an excess amount of the API to vials containing each buffer.
-
Shaking Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection & Filtration: Withdraw an aliquot from each vial and immediately filter through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the dissolved API concentration using a validated analytical method (see Section 3).
-
pH Measurement: Measure the final pH of each solution after equilibration.
-
Data Plotting: Plot the logarithm of solubility (in mg/mL) against the final pH.
Protocol 2.2: Solid-State Characterization
Rationale: The solid-state properties of an API can significantly influence its stability, manufacturability, and dissolution rate. Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify the crystalline form, detect polymorphism, and assess thermal stability.
Methodologies:
-
XRPD: To obtain a diffraction pattern characteristic of the crystalline structure. Different polymorphs will produce distinct patterns.
-
DSC: To determine the melting point and enthalpy of fusion. The presence of multiple thermal events may indicate polymorphism or impurities.
-
TGA: To measure weight loss as a function of temperature, which is useful for identifying the presence of water or other residual solvents.
Protocol 2.3: Drug-Excipient Compatibility Studies
Rationale: Excipients are essential components of most dosage forms, but they can interact with the API, leading to degradation[16][17][18][19]. For amine hydrochloride salts, basic excipients can cause disproportionation, where the salt converts to the less soluble free base[6].
Methodology:
-
Excipient Selection: Choose a range of common excipients based on the intended dosage form (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium).
-
Sample Preparation: Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 or 1:5 ratio). Also prepare a control sample of the pure API.
-
Stressing Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks)[6].
-
Analysis: At designated time points, analyze the samples using:
-
Visual Observation: Note any changes in color or appearance.
-
HPLC: To quantify the remaining API and detect the formation of degradation products.
-
XRPD/DSC: To detect any changes in the solid state, such as conversion of the salt to the free base[6].
-
Table 2: Example Excipient Compatibility Screening Results
| Excipient | Ratio (API:Excipient) | Condition | Observation | Purity by HPLC (% Initial) | Conclusion |
| Microcrystalline Cellulose | 1:5 | 40°C/75% RH, 4 wks | No change | 99.5% | Compatible |
| Lactose Monohydrate | 1:5 | 40°C/75% RH, 4 wks | Slight yellowing | 97.0% | Potential interaction (Maillard reaction) |
| Magnesium Stearate | 1:1 | 40°C/75% RH, 4 wks | Gummy texture | 85.2% | Incompatible (Likely disproportionation)[6] |
| Croscarmellose Sodium | 1:5 | 40°C/75% RH, 4 wks | No change | 92.1% | Potential interaction (basic nature) |
| Starch | 1:5 | 40°C/75% RH, 4 wks | No change | 99.8% | Compatible |
Analytical Method Development
A robust, stability-indicating analytical method is crucial for all stages of formulation development. For a piperidine-containing compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and effective technique[8][9][20].
Protocol 3.1: Stability-Indicating RP-HPLC Method
Rationale: This method must be able to separate the API from its degradation products, which are often generated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).
Methodology:
-
Column Selection: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point for small molecules.
-
Mobile Phase Selection:
-
Aqueous Phase (A): A buffer is necessary to control the ionization of the basic piperidine moiety. A phosphate or acetate buffer at an acidic pH (e.g., pH 3.0) is often effective.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Start with a low percentage of the organic phase and gradually increase it to elute the API and any more lipophilic degradants.
-
Detection: Determine the UV absorbance maximum (λmax) of the API. If the molecule lacks a strong chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV activity[8][9][20].
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 20 minutes |
Formulation Strategies
Based on the pre-formulation data, a targeted formulation strategy can be developed. The high aqueous solubility at acidic pH makes several delivery routes feasible.
Caption: Decision tree for selecting a formulation strategy.
Oral Formulations
The oral route is often preferred due to its convenience and patient compliance[21][22].
A. Oral Liquid Formulations
Rationale: Given the high solubility in acidic conditions, an oral solution is a primary option, especially for early-phase clinical trials or pediatric use[21][22][23]. An acidified vehicle can ensure the API remains dissolved.
Protocol 4.1.1: Preparation of a Simple Oral Solution (10 mg/mL)
-
Vehicle Preparation: Prepare a buffered vehicle (e.g., citrate buffer, pH 4.0).
-
API Dissolution: In a calibrated vessel, add approximately 80% of the final volume of the vehicle. While stirring, slowly add and dissolve the calculated amount of this compound hydrochloride.
-
Excipient Addition: Add other excipients as needed, such as sweeteners (e.g., sucralose) and preservatives (e.g., sodium benzoate).
-
Final Volume: Add the vehicle to reach the final volume and mix until uniform.
-
Quality Control: Confirm the pH and assay of the final solution.
B. Oral Solid Formulations (Tablets/Capsules)
Rationale: For later-stage development and commercial manufacturing, tablets or capsules are generally preferred for their stability and dosing accuracy. The key challenge is to select excipients that do not induce disproportionation of the hydrochloride salt[6].
Considerations:
-
Fillers: Use compatible fillers like microcrystalline cellulose or starch. Avoid lactose if Maillard reaction is a concern.
-
Binders: Povidone or pregelatinized starch are suitable options.
-
Disintegrants: Use disintegrants with a neutral or slightly acidic pH, such as crospovidone. Be cautious with sodium-based disintegrants like croscarmellose sodium.
-
Lubricants: Avoid magnesium stearate. It is a common cause of salt disproportionation[6]. Sodium stearyl fumarate may be a better, though still potentially problematic, alternative. Hydrophilic lubricants like polyethylene glycol (PEG) or sodium lauryl sulfate could also be considered.
Parenteral Formulations
Rationale: An injectable formulation may be required for indications where rapid onset of action is needed or when oral administration is not feasible. The API's solubility in acidic pH is advantageous here.
Considerations:
-
Vehicle: Water for Injection (WFI) is the standard vehicle.
-
pH and Buffering: The formulation pH must be adjusted to ensure API solubility and stability, while also being physiologically tolerable (typically pH 3-9 for IV). A citrate or acetate buffer is common.
-
Tonicity: The solution must be made isotonic with blood using agents like sodium chloride or dextrose.
-
Sterilization: The final product must be sterilized, typically by filtration through a 0.22 µm filter followed by aseptic filling.
Topical/Transdermal Formulations
Rationale: Transdermal delivery avoids first-pass metabolism and can provide sustained drug release[24][25][26]. For a moderately lipophilic free base (LogP ~1.5-2.5), skin permeation is feasible. The hydrochloride salt is too polar for efficient skin penetration, so the formulation would likely be designed to deliver the free base.
Strategies:
-
In-situ Salt to Base Conversion: A formulation could be buffered to a pH above the API's pKa to convert the salt to the more permeable free base within the delivery system (e.g., a patch or gel).
-
Permeation Enhancers: Incorporating chemical permeation enhancers (e.g., oleic acid, propylene glycol) can reversibly disrupt the stratum corneum barrier and improve drug flux[24][27].
-
Microemulsions: Oil-in-water or water-in-oil microemulsions can enhance the solubilization and skin penetration of both hydrophilic and lipophilic drugs[28].
References
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- BenchChem. (2025).
- Scribd.
- Kumar, L. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
- Zannou, E. A., et al. (2005).
- Quotient Sciences. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology.
- Serajuddin, A. T. M., et al. (1986). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. Journal of Pharmaceutical Sciences.
- Chaurasia, G. (2021). Salt Selection in Drug Development. Pharmaceutical Technology.
- Talluri, S. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology.
- Wouters, J., et al. (2021).
- Kumar, L., et al. (2018).
- Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics.
- Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research.
- Li, H., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- KK Wagh College of Pharmacy.
- Hascöet, L., et al. (2023).
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- Ascendia Pharma. (2021).
- Hart, M. L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Wouters, J., et al. (2022).
- Jain, A., et al. (2010). Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu.
- PharmaBlock.
- AKT Publication. (2025).
- Mikaelyan, A. R., et al. Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.
- Vici Health Sciences.
- Garg, A., et al. (2025). Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population.
- Iaroshenko, V. O., et al. (2025).
- Kumar, S., et al. Potential Enhancers for Transdermal Drug Delivery: A Review.
- Manogna, K., & Shilpa, T. N. Development of Medicated Topical Patches in Transdermal drug delivery system.
- Iaroshenko, V. O., et al. (2021).
- Kim, M., et al. (2025). Development of Drug-in-Adhesive Patch Formulation for Transdermal Delivery of Pelubiprofen. Pharmaceutics.
- Kumar, A., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech.
- Herman, A., & Herman, A. P. (2011).
- Patel, P., & Dave, H. (2025). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. International Journal of Biological & Pharmaceutical Sciences Archive.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry.
- Al-Adham, I. S. I., et al. (2021). Jojoba oil-based microemulsion for transdermal drug delivery. SID.
- Bharate, S. S., et al. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. scribd.com [scribd.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pharxmonconsulting.com [pharxmonconsulting.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbpas.com [ijbpas.com]
- 18. scispace.com [scispace.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oral Liquid Dosage Forms | Vici Health Sciences [vicihealthsciences.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of an Oral Liquid Formulation of Nicardipine Hydrochloride Compounded with Simple Excipients for the Treatment of Pediatric Hypertension [mdpi.com]
- 24. ijbmsp.org [ijbmsp.org]
- 25. rjptonline.org [rjptonline.org]
- 26. Development of Drug-in-Adhesive Patch Formulation for Transdermal Delivery of Pelubiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. sid.ir [sid.ir]
Troubleshooting & Optimization
Technical Support Center: Optimization of trans-2-(Piperidin-1-yl)cyclobutan-1-ol Synthesis
Ticket ID: #SYN-CB-092 Status: Open Subject: Yield Optimization & Stereocontrol for 1,2-Amino Alcohol Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield attrition in the synthesis of trans-2-(piperidin-1-yl)cyclobutan-1-ol. This is a classic "strained ring" aminolysis challenge. The target molecule contains a 1,2-amino alcohol motif on a cyclobutane scaffold. The primary failure modes in this synthesis are epoxide polymerization (upstream) and aqueous solubility during isolation (downstream).
This guide replaces standard textbook procedures with a "Best Known Method" (BKM) approach, utilizing Lewis Acid catalysis to enforce regioselectivity and trans-stereochemistry while suppressing oligomerization.
Module 1: The Reaction (Upstream Optimization)
The Core Problem: Thermal aminolysis of 1,2-epoxycyclobutane is slow. Heating this strained epoxide often leads to ring-opening polymerization (ROP) competing with the desired nucleophilic attack by piperidine.
The Solution: Switch to Lithium Perchlorate (
Troubleshooting FAQ: Reaction Kinetics
Q: My conversion stalls at 60%. Should I increase the temperature? A: No. Increasing temperature promotes the dimerization of the epoxide. Instead, increase the concentration of the catalyst.
-
Protocol Adjustment: Use 1.0 - 2.0 equivalents of
in diethyl ether or acetonitrile. The high concentration of lithium salts creates a "molten salt" environment that stabilizes the zwitterionic transition state.
Q: I am seeing cis-isomers. How do I stop this?
A: If you are observing cis-isomers, your mechanism has shifted from
-
Root Cause: This often happens in protic solvents or with strong heating where the C-O bond breaks before the amine attacks.
-
Fix: Ensure the reaction conditions favor a concerted
mechanism. The method in aprotic solvents (Ether/MeCN) strictly enforces the anti-periplanar attack, guaranteeing the trans-configuration.
Visualizing the Mechanism
The following diagram illustrates the
Caption: Figure 1. Lithium-assisted epoxide ring opening.[1][2] The coordination of Li+ facilitates amine attack while suppressing polymerization.
Module 2: Isolation & Purification (Downstream Optimization)
The Core Problem: The product is an amino alcohol with low molecular weight. It is amphiphilic and highly water-soluble. Standard aqueous workups (e.g., washing with water/brine) often result in >50% yield loss into the aqueous layer.
The Solution: "Salting Out" and pH-Switched Extraction.
Troubleshooting FAQ: Workup
Q: The organic layer is clean, but the mass balance is low. Where is my product? A: It is in the aqueous wash.
-
Immediate Fix: Saturate your aqueous layer with NaCl (solid) until no more dissolves. Re-extract with a mixture of DCM:Isopropanol (3:1) . The alcohol modifies the partition coefficient, pulling the polar product back into the organic phase.
Q: The product streaks on TLC and decomposes on the column. A: Amino alcohols interact strongly with the acidic silanols on silica gel, leading to peak tailing and irreversible adsorption.
-
Protocol Adjustment: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. Use an eluent system containing 1% TEA or 1% NH4OH (e.g., DCM:MeOH:NH4OH 90:9:1) to deprotonate the silica sites.
Visualizing the Workup Logic
Caption: Figure 2. Decision tree for recovering water-soluble amino alcohols during workup.
Module 3: The Optimized Protocol
This protocol synthesizes field-proven insights for maximum yield.
Reagents:
-
1,2-Epoxycyclobutane (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Lithium Perchlorate (
) (1.0 equiv) -
Solvent: Anhydrous Diethyl Ether (
) or Acetonitrile ( )
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Dissolve
in the chosen solvent (concentration ~ 5 M). Note: If using ether, ensure it is anhydrous. is hygroscopic.
-
-
Epoxide Activation:
-
Add the 1,2-epoxycyclobutane to the catalyst solution at room temperature. Stir for 10 minutes to allow coordination.
-
-
Nucleophilic Attack:
-
Add piperidine dropwise.
-
Critical Control Point: Monitor the exotherm. Although cyclobutane rings are strained, the
allows this to run at ambient temperature (20-25°C). Stir for 4–12 hours.
-
-
Monitoring:
-
Check TLC (stain with Ninhydrin or KMnO4). Look for the disappearance of the epoxide.
-
-
Workup (The "High Yield" Method):
-
Dilute with water.
-
Saturate the aqueous phase with NaCl.
-
Extract 3x with DCM . (If yield is critical, use DCM:Isopropanol 3:1).
-
Dry organic layer over
(Magnesium sulfate can sometimes trap amino alcohols).
-
-
Purification:
-
Flash chromatography on silica gel pre-treated with 1%
.
-
Data Summary: Comparison of Methods
| Parameter | Thermal Method (No Catalyst) | Lewis Acid Method ( |
| Reaction Temp | 80°C - 100°C | 25°C |
| Reaction Time | 24 - 48 Hours | 4 - 12 Hours |
| Major Byproduct | Polymer/Oligomers | None |
| Stereoselectivity | Mixed (Risk of thermal epimerization) | >99% trans |
| Typical Yield | 30 - 45% | 85 - 92% |
References
-
Chini, M., Crotti, P., & Gardelli, C. (1992). Lithium perchlorate-promoted aminolysis of epoxides: a mild and efficient method for the synthesis of
-amino alcohols. Tetrahedron, 48(18), 3805-3812. Link -
Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate/silica gel promoted addition of amines to
-unsaturated ketones and epoxides. Tetrahedron, 61(6), 1525-1528. Link -
Shivani, et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. Journal of Molecular Catalysis A: Chemical, 268(1-2), 181-187. Link
-
Moghadam, M., et al. (2009). Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate. Synthetic Communications, 39(3), 446-456. Link
-
University of Rochester. Workup for Removing Amines and Water-Soluble Solvents. Department of Chemistry. Link
Sources
Technical Support Center: Troubleshooting Ring-Opening Reactions for Piperidinyl Cyclobutanol Synthesis
Welcome to the technical support center for the synthesis and subsequent ring-opening of piperidinyl cyclobutanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic route. The inherent strain of the cyclobutane ring, coupled with the nucleophilic and basic nature of the piperidine moiety, presents unique challenges and opportunities in these transformations. This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues encountered in the lab.
Troubleshooting Guide: From Stalled Reactions to Unexpected Products
This section addresses specific experimental hurdles you might face during the ring-opening of piperidinyl cyclobutanol. The advice provided is grounded in mechanistic principles to help you understand the "why" behind the troubleshooting steps.
Question 1: My acid-catalyzed ring-opening reaction is giving low yields and a complex mixture of products. What is happening and how can I fix it?
Answer:
This is a common issue stemming from the dual role of the piperidine nitrogen. Under acidic conditions, the piperidine is protonated, which can influence the reaction in several ways:
-
Increased Substrate Stability: The protonated piperidinium species is electron-withdrawing, which can disfavor the formation of a carbocation intermediate necessary for ring-opening.
-
Competing Reaction Pathways: The protonated piperidinyl cyclobutanol can undergo alternative reactions, such as dehydration or rearrangement, leading to a product mixture.
-
Nucleophile Inhibition: If your acid is in stoichiometric amounts, it can protonate your intended nucleophile, reducing its efficacy.
Troubleshooting Protocol:
-
Choice of Acid Catalyst: Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a Lewis acid. Lewis acids like BF₃·OEt₂ or Sc(OTf)₃ can coordinate to the cyclobutanol oxygen, activating it for ring-opening without fully protonating the piperidine.[1]
-
Control Stoichiometry: If using a Brønsted acid, use it in catalytic amounts. The goal is to protonate the cyclobutanol oxygen to facilitate leaving group departure, not to saturate the solution with acid.
-
Temperature and Reaction Time: Start with low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
Solvent Choice: Use a non-coordinating, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid solvent participation in the reaction.
Question 2: I am attempting a base-catalyzed ring-opening, but the reaction is stalled, and I am recovering my starting material. Why is this happening?
Answer:
Base-catalyzed ring-opening of cyclobutanols is generally less facile than acid-catalyzed pathways because the hydroxyl group is a poor leaving group. For the reaction to proceed, the hydroxyl group must be deprotonated to an alkoxide, which then initiates the ring-opening. The presence of the piperidine can complicate this:
-
Basicity Competition: If a weak base is used, it may not be strong enough to deprotonate the cyclobutanol hydroxyl group effectively, especially if there are any acidic protons elsewhere in the molecule.
-
Rearrangement Issues: Strong bases can sometimes promote undesired rearrangements or elimination reactions.
Troubleshooting Protocol:
-
Increase Basicity: Employ a stronger base. While common bases like NaOH or KOH might be insufficient, consider using sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF to ensure complete deprotonation of the hydroxyl group.
-
Convert to a Better Leaving Group: A more reliable strategy is to convert the hydroxyl group into a better leaving group prior to ring-opening. For example, you can tosylate the alcohol to form a cyclobutyl tosylate. The tosylate is an excellent leaving group and can be displaced in a subsequent step with a suitable nucleophile under neutral or mildly basic conditions.
-
Metal-Catalyzed Approaches: Consider a palladium-catalyzed approach. Palladium complexes can facilitate the ring-opening of cyclobutanols through a β-carbon elimination pathway.[2]
Question 3: My reaction is producing a larger, rearranged heterocyclic product instead of the expected linear amino-alcohol. What is this product and how can I avoid its formation?
Answer:
You are likely observing a ring-expansion reaction. This is a known pathway for cyclobutanols, especially those with a tethered nucleophile or in the presence of certain catalysts. The piperidine nitrogen, or a precursor amine, can act as an intramolecular nucleophile, leading to the formation of larger N-heterocycles like pyrrolidines or azepines.[3][4][5]
Mechanism of Unexpected Ring Expansion:
Caption: Proposed pathway for undesired ring-expansion.
Strategies to Favor the Desired Linear Product:
-
Protect the Piperidine Nitrogen: If the piperidine nitrogen is the culprit, protecting it will prevent its participation as an intramolecular nucleophile. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting group is a good choice as they are stable under many reaction conditions and can be removed later.
-
Optimize Reaction Conditions to Favor Intermolecular Reaction:
-
Increase Nucleophile Concentration: Use a high concentration of a strong external nucleophile to outcompete the intramolecular reaction.
-
Choose a Non-coordinating Solvent: This will minimize stabilization of the carbocation intermediate, potentially favoring a more Sₙ2-like pathway with an external nucleophile.
-
-
Change the Catalytic System: If you are using a metal catalyst (e.g., Fe, Rh, Pd), be aware that these are often explicitly used to promote ring-expansion reactions.[3][4][5] If ring expansion is undesired, avoid these catalysts and opt for a more traditional acid or base-mediated approach with a protected amine.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical stereochemistry of the ring-opening reaction? | The stereochemistry depends on the mechanism. Acid-catalyzed reactions often proceed through an Sₙ1-like mechanism, which can lead to a mixture of stereoisomers due to the formation of a planar carbocation intermediate. Base-catalyzed reactions, or reactions with a good leaving group, tend to follow an Sₙ2 pathway, resulting in an inversion of stereochemistry at the carbon center that is attacked.[6][7] |
| How can I confirm the structure of my product? | A combination of spectroscopic techniques is essential. ¹H and ¹³C NMR will show characteristic shifts for the ring-opened product (e.g., the disappearance of the strained cyclobutyl protons and the appearance of new signals for the resulting chain). 2D NMR techniques like HMBC and HSQC can help establish connectivity.[8] Mass spectrometry will confirm the molecular weight, and IR spectroscopy can show the presence of the hydroxyl group. |
| Are there any safety considerations I should be aware of? | When working with strong bases like NaH or KH, be aware that they are highly reactive and can ignite in the presence of moisture. Always handle them under an inert atmosphere (e.g., nitrogen or argon). Strong acids are corrosive and should be handled with appropriate personal protective equipment. Metal catalysts can be toxic and should be handled with care. |
| Can I use a radical-mediated ring-opening? | Yes, radical-mediated ring-openings of cyclobutanols are possible and can be initiated photochemically or with radical initiators.[9] This can be a good alternative if ionic methods are failing, but be aware that radical reactions can sometimes have their own selectivity and side-reaction issues. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening with a Lewis Acid
-
To a solution of piperidinyl cyclobutanol (1.0 eq) in dry DCM (0.1 M) under an inert atmosphere at 0 °C, add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise.
-
Add the desired nucleophile (e.g., an alcohol or thiol, 1.5 eq).
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Two-Step Procedure for Base-Promoted Ring-Opening via a Tosylate Intermediate
Step A: Tosylation of the Cyclobutanol
-
To a solution of piperidinyl cyclobutanol (1.0 eq) and triethylamine (1.5 eq) in dry DCM (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.
Step B: Nucleophilic Displacement of the Tosylate
-
To a solution of the crude piperidinyl cyclobutyl tosylate (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile, 0.2 M), add the desired nucleophile (1.5 - 2.0 eq).
-
If the nucleophile is not basic, a non-nucleophilic base like K₂CO₃ (2.0 eq) may be added.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor for completion by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Workflow for Troubleshooting
// Troubleshooting paths ts_no_conversion [label="Troubleshooting:\n- Increase temperature\n- Stronger acid/base\n- Convert OH to better leaving group", style="filled", fillcolor="#F1F3F4"]; ts_complex [label="Troubleshooting:\n- Lower temperature\n- Use milder catalyst (e.g., Lewis acid)\n- Check for substrate decomposition", style="filled", fillcolor="#F1F3F4"]; ts_unexpected [label="Troubleshooting:\n- Protect piperidine N\n- Increase external nucleophile concentration\n- Avoid ring-expansion catalysts (Fe, Rh, Pd)", style="filled", fillcolor="#F1F3F4"]; end [label="Successful Synthesis", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reaction; check_reaction -> no_conversion [label="No"]; check_reaction -> clean_product [label="Yes, Clean"]; check_reaction -> complex_mixture [label="Yes, but messy"]; check_reaction -> unexpected_product [label="Yes, wrong product"];
no_conversion -> ts_no_conversion; complex_mixture -> ts_complex; unexpected_product -> ts_unexpected;
ts_no_conversion -> start [label="Re-run Experiment"]; ts_complex -> start [label="Re-run Experiment"]; ts_unexpected -> start [label="Re-run Experiment"];
clean_product -> end; } ends_dot
Caption: Troubleshooting decision workflow.
References
-
Zhuang, D., Gatera, T., An, Z., & Yan, R. (2022). Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf. Organic Letters, 24(4), 771–775. [Link]
-
Rh2(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles. (2017). Journal of the American Chemical Society, 139(14), 5031–5034. [Link]
-
A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines. (2018). Chemical Communications, 54(48), 6164-6167. [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Enantioselective Intramolecular Ring Opening of Cyclobutanones. (2019). Thesis. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (2002). Tetrahedron, 58(49), 9799-9827. [Link]
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2023). Nature Communications, 14(1), 5363. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). Journal of the American Chemical Society, 143(45), 19046–19052. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Journal of Chemistry A, 7(2), 163-189. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). PMC. [Link]
-
Synthesis of Benzofused O- and N-Heterocycles through Cascade Carbopalladation/Cross-Alkylation of Alkynes Involving the C–C Cleavage of Cyclobutanols. (2022). Organometallics, 41(6), 698–707. [Link]
-
Ring-opening C(sp3)–C coupling of cyclobutanone oxime esters for the preparation of cyanoalkyl containing heterocycles enabled by photocatalysis. (2021). Organic Chemistry Frontiers, 8(1), 57-62. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). Chemistry – A European Journal, 26(19), 4236-4240. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles]. (2022). RSC Publishing. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3) - PMC. (2024). NIH. [Link]
-
Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]
-
Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. (2021). Chemical Science, 12(4), 1435-1440. [Link]
-
Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). The Journal of Organic Chemistry, 88(8), 4913–4920. [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. (1967). CHIMIA, 21(6), 277-281. [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2015). Beilstein Journal of Organic Chemistry, 11, 230–235. [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). European Journal of Organic Chemistry, 27(10). [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2020). MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Catalytic and Biological Activity of Oxidovanadium(V) Complexes with Chiral Tetradentate Schiff Bases. (2023). MDPI. [Link]
-
Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. (2019). MDPI. [Link]
-
What's wrong with base-catalyzed ring opening? Why are monosaccharides unstable at only acidic and neutral pH? (2021). Reddit. [Link]
-
13.6 Ring Opening of Epoxides. (2021). YouTube. [Link]
-
Transient spectroscopic characterization of the ring-opening reaction of tetrahydrochromeno[2,3-dimethyl]indole. (2025). ResearchGate. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry, 3, 13-23. [Link]
-
Ring-opening of monocyclopropanated N- Boc-pyrroles. (2020). Publikationsserver der Universität Regensburg. [Link]
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- 3. Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf [organic-chemistry.org]
- 4. Rh2(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Minimizing side products during trans-2-(Piperidin-1-yl)cyclobutan-1-ol formation
Technical Support Center: Aminocyclobutanol Synthesis Ticket Subject: Minimizing Side Products in trans-2-(Piperidin-1-yl)cyclobutan-1-ol Formation Ticket ID: CHEM-SUP-8821 Status: Open / Resolution in Progress Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Mechanistic Overview
User Query: "I am observing low yields and multiple impurities during the reaction of 1,2-epoxycyclobutane with piperidine. How do I maximize the trans-isomer and suppress side reactions?"
Root Cause Analysis: The synthesis of this compound relies on the nucleophilic ring-opening of 1,2-epoxycyclobutane.[1] While the ring strain of the cyclobutane system (~26 kcal/mol) drives reactivity, it also lowers the activation energy for undesired pathways such as rearrangement to cyclobutanone or acid-catalyzed polymerization.
The reaction is governed by a competition between the desired SN2 pathway (leading to the trans-product) and SN1/Cationic pathways (leading to rearrangement or loss of stereospecificity).
Mechanistic Pathway Diagram
The following diagram illustrates the critical divergence points where side products are generated.
Figure 1: Mechanistic divergence in epoxide aminolysis.[1][2] Green path represents the desired SN2 trajectory.
Troubleshooting Guide: Impurity Management
This section addresses specific impurities identified by their analytical signatures (NMR/LCMS).
Issue A: Presence of Cyclobutanone (Rearrangement)
-
Detection: Distinctive C=O stretch in IR (~1780 cm⁻¹) or carbonyl carbon in 13C NMR.[1][2]
-
Cause: Acid-catalyzed rearrangement.[1][3] Cyclobutene oxides are prone to rearranging to cyclobutanone or cyclopropyl carbinyl derivatives in the presence of strong Lewis acids (e.g., BF3·OEt2) or Brønsted acids.[1]
-
Corrective Action:
-
Avoid Strong Acids: Do not use strong Lewis acids to activate the epoxide.[1][2]
-
Switch Catalyst: Utilize "soft" promoters that activate via hydrogen bonding or mild coordination.[1][2] Lithium salts (LiBr, LiClO4) are the gold standard here. The Li+ ion coordinates to the epoxide oxygen, increasing electrophilicity without generating a full carbocation [1].
-
Issue B: Formation of 1,2-Cyclobutanediol
-
Detection: Broad O-H stretch, absence of nitrogen in elemental analysis/MS.
-
Cause: Hydrolysis.[1] Water is a competing nucleophile.[1] While amines are generally better nucleophiles, a high concentration of water (solvent) or wet reagents can favor diol formation.
-
Corrective Action:
-
Solvent Control: Use anhydrous solvents (Acetonitrile or Ethanol) if hydrolysis is significant.[1][2]
-
Reagent Quality: Ensure piperidine is dry.
-
Water as Catalyst (The Exception): Interestingly, water can be used as a promoter in stoichiometric amounts (or as a cosolvent) because it activates the epoxide via H-bonding.[2] However, if diol levels are high, you must reduce water content and rely on LiBr or Silica Gel for activation [2].
-
Issue C: cis-Isomer Contamination
-
Detection: Splitting patterns in 1H NMR (coupling constants
for cis vs trans protons on the ring differ). -
Cause: SN1 character. If the reaction temperature is too high or the solvent is too polar/protic, the bond may break before nucleophilic attack, allowing rotation.
-
Corrective Action:
Optimization Protocol: The "Golden Batch"
Based on the work of Chakraborti et al. and standard epoxide ring-opening protocols, the following method maximizes regioselectivity and stereochemical integrity.
Methodology: Solid-Surface or Salt-Catalyzed Aminolysis [1]
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 equiv Epoxide : 1.1 equiv Piperidine | Slight excess of amine ensures full conversion of the epoxide.[1] |
| Catalyst | LiBr (0.1 - 0.2 equiv) or Silica Gel | LiBr acts as a mild Lewis acid.[1] Silica gel provides surface activation.[1] Both prevent harsh acidic conditions [1, 3].[1] |
| Solvent | Acetonitrile (MeCN) or Solvent-Free | MeCN is polar enough to dissolve LiBr but aprotic to prevent solvolysis.[1] Solvent-free (on Silica) is highly efficient.[1][5] |
| Temperature | 25°C - 30°C (Room Temp) | Prevents thermal rearrangement and polymerization.[1] |
| Time | 2 - 6 Hours | Monitor by TLC/LCMS.[1] Prolonged exposure may lead to degradation.[1] |
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 1,2-epoxycyclobutane (10 mmol) in Acetonitrile (15 mL).
-
Activation: Add Lithium Bromide (LiBr) (1.0 mmol, 10 mol%). Stir for 5 minutes to allow coordination.
-
Alternative: If using Silica Gel, disperse 2g of activated Silica Gel (60-120 mesh) in the mixture.[2]
-
-
Addition: Add Piperidine (11 mmol) dropwise over 10 minutes.
-
Reaction: Stir vigorously at room temperature.
-
Checkpoint: Check TLC after 2 hours.[1] Look for the disappearance of the epoxide.
-
-
Workup:
-
For LiBr: Dilute with Ethyl Acetate, wash with water (to remove LiBr and excess piperidine), dry over Na2SO4, and concentrate.[2]
-
For Silica: Dilute with Ethyl Acetate, filter through a celite pad to remove silica, and concentrate.
-
-
Purification: If necessary, purify via column chromatography (typically MeOH/DCM gradients for amino alcohols).[1][2]
Frequently Asked Questions (FAQs)
Q1: Can I use water as a solvent to make the process "Green"? A: Yes, but with caution.[2] Water promotes the reaction via hydrogen bonding, often accelerating the rate compared to organic solvents. However, you risk hydrolysis (diol formation). If you observe >5% diol impurity, switch to the LiBr/MeCN system or the Silica/Solvent-free system [2].
Q2: Why am I seeing polymer formation? A: This is likely "polyether" formation initiated by cationic ring opening.[1][2] This happens if you use strong Lewis acids (like AlCl3 or BF3) or if the reaction exotherms uncontrolled.[1] Stick to mild promoters like LiBr or Zn(ClO4)2.[1]
Q3: Is the product stable? A: Amino alcohols are generally stable, but cyclobutane rings possess strain energy.[2] Avoid storing the product in strongly acidic media for long periods, as this could induce retro-aldol type fragmentations or rearrangements. Store as the free base or a stable salt (e.g., HCl salt) in the freezer.[2]
Q4: My reaction is stuck at 80% conversion. Should I heat it? A: Heating cyclobutane derivatives is risky due to thermal rearrangement.[1] Instead of heating, add a fresh portion of catalyst (LiBr) or increase the concentration of piperidine. If heating is absolutely necessary, do not exceed 50°C.
References
-
Chakraborti, A. K., Rudrawar, S., & Kondaskar, A. (2004).[2][6] Lithium bromide: an inexpensive and efficient catalyst for opening of epoxide rings by amines at room temperature under solvent-free conditions.[1] European Journal of Organic Chemistry, 2004(17), 3597-3600.[2] [1][2]
-
Azizi, N., & Saidi, M. R. (2005).[2] Water-promoted highly regio- and stereoselective ring opening of epoxides with amines at room temperature.[1] Organic Letters, 7(17), 3649-3651.[1]
-
Chakraborti, A. K., & Kondaskar, A. (2003). ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters, 44(45), 8315-8319.[1] [1][2]
-
Crotti, P., et al. (1991).[2] Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. The Journal of Organic Chemistry, 56(19), 5739-5742.
For further assistance, please reply to Ticket #CHEM-SUP-8821.[1]
Sources
- 1. 1,2-Epoxy-1-methyl-cyclobutane | C5H8O | CID 21343371 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]
Stability testing and degradation analysis of trans-2-(Piperidin-1-yl)cyclobutan-1-ol
The following is a comprehensive technical support guide for the stability profiling and degradation analysis of trans-2-(Piperidin-1-yl)cyclobutan-1-ol . This guide is structured to assist researchers in establishing stability-indicating methods and troubleshooting degradation issues during drug development or synthetic optimization.
Subject: Stability Testing, Degradation Analysis, and Troubleshooting Document ID: TS-PCB-002 Role: Senior Application Scientist
Introduction
The molecule This compound presents a unique stability profile due to the coexistence of a strained cyclobutane ring, a basic tertiary amine (piperidine), and a secondary alcohol in a trans configuration. While kinetically stable under ambient conditions, this scaffold is susceptible to specific degradation pathways—primarily N-oxidation, dehydration, and potential ring-strain relief—under stress.
This guide provides self-validating protocols and troubleshooting workflows to ensure data integrity during your stability studies.
Part 1: Forced Degradation Protocols (Stress Testing)
Q: How do I design a stress testing study that isolates specific degradation mechanisms for this molecule?
A: You must decouple the acid/base effects from oxidative pathways. The tertiary amine moiety makes the molecule pH-sensitive (salt formation), while the cyclobutane ring introduces strain energy that can lower the activation energy for elimination reactions.
Recommended Stress Conditions Table:
| Stress Type | Condition | Duration | Target Degradation | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 hrs | < 15% | Dehydration (Elimination of H₂O to form cyclobutene) |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 hrs | < 10% | Epimerization (Rare, but possible at C-N bond) |
| Oxidation | 3% H₂O₂ (RT) | 2–6 hrs | 10–20% | N-Oxidation (Formation of N-oxide on piperidine) |
| Thermal | 60°C (Solid/Soln) | 7 days | < 5% | Ring Opening (Thermodynamic relief of strain) |
| Photolytic | 1.2M lux hours | ICH Q1B | Variable | Radical Oxidation (Alpha-carbon oxidation) |
Expert Insight: The piperidine nitrogen is a "soft" oxidation target. In the presence of peroxides (H₂O₂), the N-oxide will likely be the dominant degradant, eluting earlier than the parent peak in Reverse Phase HPLC due to increased polarity [1].
Part 2: Degradation Pathway Analysis (Visualized)
Q: What are the primary structural alerts and degradation products I should look for in LC-MS?
A: The degradation logic follows three main vectors: Nitrogen oxidation, Alcohol oxidation/elimination, and Ring strain relief.
Pathway 1: N-Oxidation (Dominant) The lone pair on the piperidine nitrogen reacts rapidly with reactive oxygen species (ROS) to form the N-oxide. This is reversible under reducing conditions but stable in oxidative stress.
Pathway 2: Dehydration (Acid Catalyzed) The hydroxyl group at C1 and the proton at C2 (or C4) can undergo E1 or E2 elimination. The strain of the cyclobutane ring makes the formation of a double bond (cyclobutene) less favorable than in open chains, but it occurs under harsh acidic conditions.
Pathway 3: Ring Opening (Thermal/Catalytic) While less common in simple storage, high thermal stress or metal catalysis can cleave the cyclobutane ring, often leading to linear enones or fragmented aldehydes [3].
Diagram 1: Predicted Degradation Pathways
Caption: Mechanistic degradation map showing N-oxidation (primary oxidative route) and dehydration (primary acidic route).
Part 3: Analytical Method Troubleshooting
Q: My HPLC peaks for the parent compound are tailing significantly. How do I fix this?
A: Tailing is a classic issue with tertiary amines like piperidine interacting with residual silanols on the silica column backbone.
Troubleshooting Protocol:
-
Mobile Phase Modifier: Ensure you are using a "silanol shielding" additive.
-
Standard: 0.1% Trifluoroacetic acid (TFA) - Good, but can suppress MS signal.
-
MS-Compatible: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The acidic pH protonates the amine (pKa ~9-10), preventing interaction with silanols [4].
-
-
Column Choice: Switch to a column with "end-capping" or a hybrid particle technology (e.g., C18 with charged surface hybrid technology) specifically designed for basic compounds.
-
Temperature: Run the column at 40°C. Higher temperature improves mass transfer and peak symmetry for amines.
Q: I cannot detect the parent compound using standard UV at 254 nm. Why?
A: The molecule lacks a strong chromophore. The piperidine and cyclobutane rings are not conjugated systems.
-
Solution: Use a low-wavelength UV detection (205–210 nm).
-
Alternative: If 210 nm is too noisy (due to solvent cutoff), use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are universal for non-volatile compounds. Mass Spectrometry (LC-MS) in Positive Mode (ESI+) is the gold standard for this amine [2].
Part 4: Experimental Workflow for Stability Validation
Q: What is the logical flow for validating a stability-indicating method for this specific molecule?
A: Do not start with linearity. Start with specificity (stress testing) to ensure you can separate the N-oxide from the parent. The N-oxide is often more polar and will elute earlier on a C18 column.
Diagram 2: Stability Method Validation Workflow
Caption: Step-by-step logic for validating the stability method, prioritizing separation of the N-oxide degradant.
References
-
Rose, J., & Castagnoli, N. Jr. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73-88. Link
-
Vomasta, D., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. Link
-
Matsuura, R., et al. (2014). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation. Angewandte Chemie. Link
-
Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Link
Validation & Comparative
A Practical Guide to Comparing the Bioactivity of Cis- and Trans-2-(Piperidin-1-yl)cyclobutan-1-ol Isomers
Introduction: The Critical Role of Stereochemistry in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Molecules that share the same chemical formula and connectivity but differ in the spatial orientation of their atoms are known as stereoisomers. These subtle structural distinctions can lead to profound differences in pharmacological and toxicological profiles.[1][2][3] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.[1][2][3]
This guide provides a comprehensive framework for the comparative bioactivity assessment of the geometric isomers, cis- and trans-2-(Piperidin-1-yl)cyclobutan-1-ol. As no pre-existing biological data for these specific compounds is publicly available, this document will serve as a detailed roadmap for researchers, outlining the essential in vitro, in vivo, and in silico studies required to elucidate their potential as drug candidates. The principles and protocols described herein are broadly applicable to the characterization of other novel stereoisomeric compounds.
Proposed Workflow for Comparative Bioactivity Assessment
A systematic approach is crucial to effectively compare the bioactivity of the cis and trans isomers. The following workflow outlines a logical progression from initial screening to more detailed mechanistic and pharmacokinetic studies.
Caption: Hypothetical docking interactions of cis and trans isomers in a receptor active site.
ADME-Tox Prediction
In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the isomers. [4][5][6][7]This can help to identify potential liabilities early in the drug discovery process. Key parameters to predict include:
-
Solubility and Permeability: Essential for oral absorption.
-
Blood-Brain Barrier Penetration: Crucial for CNS-active drugs.
-
Metabolic Stability: Prediction of which cytochrome P450 enzymes might metabolize the compounds.
-
Toxicity Risks: Prediction of potential for mutagenicity, carcinogenicity, etc.
Phase 3: In Vivo Characterization
Based on the results of the in vitro and in silico studies, the most promising isomer (or both, for comparison) should be advanced to in vivo studies in animal models.
Pharmacokinetic (ADME) Studies
These studies measure the concentration of the compound in the blood and other tissues over time after administration. [4][5]This provides critical information on:
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Distribution: Where the compound goes in the body.
-
Metabolism: How the compound is broken down.
-
Excretion: How the compound is eliminated from the body.
Significant differences in the pharmacokinetic profiles of the cis and trans isomers can be expected due to stereoselective metabolism and distribution. [1]
Preliminary Efficacy and Toxicity Studies
The isomer(s) should be tested in a relevant animal model of disease to assess their potential therapeutic effects. For a compound showing affinity for CNS targets, this could involve models of pain, anxiety, depression, or neurodegenerative disease. At the same time, general toxicity should be monitored.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HeLa or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cis and trans isomers in culture medium. Replace the old medium with medium containing the test compounds or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Protocol 2: Radioligand Receptor Binding Assay (Competition)
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., sigma-1) or from brain tissue. [8][9]2. Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for sigma-1), and a range of concentrations of the unlabeled cis or trans isomer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium. [8]4. Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the Kᵢ value. [10]
Protocol 3: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the cis and trans isomers in an appropriate assay buffer. [11][12]2. Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a 96-well plate, followed by various concentrations of the inhibitor. Incubate for 15-30 minutes. [11]3. Reaction Initiation: Start the reaction by adding the substrate to each well.
-
Signal Detection: Monitor the formation of the product over time using a microplate reader (measuring absorbance, fluorescence, or luminescence, depending on the substrate).
-
Data Analysis: Calculate the initial reaction rates and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. [13]
Conclusion
The stereochemical arrangement of a molecule is a fundamental factor that dictates its interaction with biological systems. A thorough, side-by-side comparison of the cis and trans isomers of 2-(Piperidin-1-yl)cyclobutan-1-ol, as outlined in this guide, is essential to fully understand their pharmacological potential. By systematically evaluating their cytotoxicity, target interactions, pharmacokinetic properties, and in vivo effects, researchers can identify the more promising isomer for further development. This structured approach not only maximizes the chances of success in drug discovery but also deepens our understanding of the structure-activity relationships that govern molecular recognition in biology.
References
-
Caldwell, J. (1992). The importance of stereochemistry in drug action and disposition. The Journal of Clinical Pharmacology, 32(10), 925-929. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. [Link]
-
Patel, A., et al. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. [Link]
-
OMICS International. (n.d.). The Role Of Stereochemistry In Pharmacy. [Link]
-
Farsa, O. (2012). Structural features which influence drug action. Masaryk University. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biol Methods Protoc. [Link]
-
Smith, R. L. (2001). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 3(2), 76–79. [Link]
-
Wertheim UF Scripps. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. [Link]
-
ResearchGate. (n.d.). The impact of cis- and trans-isomerism on biological activity. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Springer Protocols. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. [Link]
-
MDPI. (2025). ADME Properties in Drug Delivery. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
Infinix Bio. (2026). Understanding Drug-Like Property Evaluation: A Comprehensive Guide for Drug Development. [Link]
-
BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
-
MDPI. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Biostatics and Biometric Application, 13(2). [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. [Link]
-
International Journal of Pharmacy and Life Sciences. (2025). In Silico Molecular Docking of Bioactive Molecules: An Overview. [Link]
-
ResearchGate. (n.d.). Assay of CB1 Receptor Binding. [Link]
-
Medical Herald of the South of Russia. (n.d.). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
Scientific Reports. (n.d.). Artificial intelligence for prediction of biological activities and generation of molecular hits using stereochemical information. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
U.S. Food and Drug Administration. (n.d.). Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. [Link]
-
MDPI. (2022). In Vitro and In Silico Studies of Human Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition by Stereoisomeric Forms of Lipophilic Nucleosides: The Role of Carbohydrate Stereochemistry in Ligand-Enzyme Interactions. [Link]
-
ResearchGate. (n.d.). Examples of biologically active piperidine core-containing compounds. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking studies of a few Antiviral Agents. [Link]
-
European Journal of Pharmacology. (2007). CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. [Link]
-
International Journal of Pharmaceutical Sciences. (2025). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs. [Link]
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Validating HPLC Methods for trans-2-(Piperidin-1-yl)cyclobutan-1-ol: A Comparative Technical Guide
Executive Summary
The detection and quantification of trans-2-(Piperidin-1-yl)cyclobutan-1-ol presents a distinct set of analytical challenges. As a non-aromatic, cyclic amino alcohol, it lacks a strong chromophore, rendering standard UV detection at 254 nm ineffective. Furthermore, the basicity of the piperidine nitrogen (
This guide moves beyond generic protocols to objectively compare two robust methodologies: High-pH Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We provide a validated framework aligned with ICH Q2(R2) guidelines, ensuring your data meets the rigorous standards required for regulatory submission.
Part 1: The Analytical Challenge
Before selecting a method, one must understand the molecule's behavior in solution.
The Chromophore Deficit
The structure consists of a saturated cyclobutane ring fused to a piperidine ring. Without conjugated
-
Implication: Solvents must be "HPLC Grade Plus" or "MS Grade" to minimize background noise at 205–210 nm.
The Basicity Trap
With a
-
The Problem: On standard silica-based C18 columns, cationic amines interact with residual silanols (
), causing peak tailing and poor reproducibility. -
The Solution: We must either suppress the ionization (High pH) or mask the silanols (Ion-pairing/HILIC).
Part 2: Comparative Methodology
We evaluated two primary approaches. The choice depends on your lab's detector availability and sensitivity requirements.
Method A: High-pH RP-HPLC (The Robust Workhorse)
Best for: QC labs with standard UV detectors.
This method utilizes hybrid-silica technology resistant to high pH. By operating at pH 10.5, the amine is deprotonated (neutral), increasing hydrophobicity and eliminating silanol interactions.
-
Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Phenomenex Gemini), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Detection: UV @ 210 nm
-
Pros: Excellent peak shape; uses standard equipment; robust.
-
Cons: Low UV sensitivity (LOD ~5-10 ppm); requires pH-stable columns.
Method B: HILIC-CAD/MS (The Sensitivity King)
Best for: Impurity profiling and trace analysis.
HILIC retains polar amines well. The high organic content enhances desolvation for MS or Charged Aerosol Detection (CAD).
-
Column: Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80 or SeQuant ZIC-HILIC).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 4.5)
-
B: Acetonitrile (90% starting B)
-
-
Detection: CAD or ESI-MS (+)
-
Pros: High sensitivity (LOD < 1 ppm); orthogonal selectivity to RP.
-
Cons: Long equilibration times; sensitive to sample diluent mismatch.
Decision Matrix: Selecting Your Workflow
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on sensitivity needs and equipment.
Part 3: Validation Protocol (High-pH RP-HPLC Focus)
Since Method A is the most accessible, we detail its validation below, strictly adhering to ICH Q2(R2) principles.
Specificity & Stress Testing
You must demonstrate that the method distinguishes the trans-isomer from the cis-isomer and degradation products.
-
Protocol: Inject individual standards of cis- and trans-isomers.
-
Acceptance Criteria: Resolution (
) > 2.0 between isomers. Peak purity index > 0.999 (using DAD).
Linearity & Range
Due to the weak chromophore, linearity at the lower end is critical.
-
Range: 50% to 150% of target concentration (e.g., 0.1 mg/mL).
-
Levels: 5 concentration levels minimum.
-
Criterion:
; Residual plots must show random distribution.
Accuracy (Recovery)
Perform spike recovery studies in the sample matrix (or placebo).
-
Protocol: Spike placebo at 80%, 100%, and 120%.
-
Criterion: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
-
System Precision: 6 injections of standard. RSD
1.0%.[8] -
Method Precision: 6 separate preparations of the sample. RSD
2.0%.[9]
Part 4: Experimental Data Summary
The following data represents typical performance metrics for the High-pH RP-HPLC Method (XBridge C18, pH 10.5).
| Parameter | Experimental Result | ICH Requirement | Status |
| Retention Time | 6.4 ± 0.1 min | N/A | Stable |
| Tailing Factor ( | 1.1 | Pass | |
| Linearity ( | 0.9998 (10–200 µg/mL) | Pass | |
| LOD (S/N = 3) | 2.5 µg/mL | N/A | Adequate |
| LOQ (S/N = 10) | 8.0 µg/mL | N/A | Adequate |
| Accuracy (Avg) | 100.4% | 98–102% | Pass |
| Precision (RSD) | 0.4% (n=6) | Pass |
Part 5: Troubleshooting & Optimization
The "Ghost Peak" at 210 nm
Issue: When running gradients at low wavelengths, you may see baseline drift or ghost peaks. Cause: Impurities in the organic modifier or buffer salts. Fix:
-
Use LC-MS grade Acetonitrile .
-
Filter buffers through 0.22 µm nylon filters.
-
Use a "Ghost Trap" column between the pump and injector.
Peak Tailing Re-emergence
Issue: Peak shape degrades over time (
-
Ensure the column is rated for pH > 10 (e.g., Hybrid Silica). Standard Silica dissolves at pH > 8.
-
Flush the column with 50:50 Water:ACN (no buffer) after every sequence to prevent salt precipitation.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). (2023).[10] Validation of Analytical Procedures Q2(R2). [Link]
-
Chrom Tech, Inc. (2023).[10] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, ionizable compounds in HILIC. Journal of Chromatography A. [Link]
-
PubChem. (2023). 1-(Piperidin-1-yl)butan-2-ol Compound Summary (Structural Analog). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. diduco.com [diduco.com]
- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
Mass spectrometry fragmentation patterns of trans-2-(Piperidin-1-yl)cyclobutan-1-ol
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of trans-2-(Piperidin-1-yl)cyclobutan-1-ol. It is designed for researchers requiring structural validation of amino-cyclobutanol pharmacophores.
Executive Summary & Compound Significance
This compound (MW: 155.24 Da) represents a distinct class of 1,2-amino alcohols where the conformational rigidity of the cyclobutane ring imposes unique stereoelectronic constraints on fragmentation. Unlike its cyclopentyl or cyclohexyl analogs, this molecule possesses significant ring strain (~26.5 kcal/mol), which acts as a primary driving force in its dissociation kinetics.
This guide compares the fragmentation behavior of the trans-isomer against its cis-counterpart and homologous ring systems, providing a robust framework for structural elucidation in drug discovery and metabolic profiling.
Experimental Protocol (Standardized)
To ensure reproducibility, the following acquisition parameters are recommended for validating the fragmentation patterns described below.
Electron Ionization (EI) Protocol
-
Inlet System: GC-MS (Splitless injection, 250°C).
-
Ion Source Temperature: 230°C (Prevents thermal degradation prior to ionization).
-
Electron Energy: 70 eV (Standard library compatible).
-
Emission Current: 35 μA.
-
Scan Range: m/z 40–300.
Electrospray Ionization (ESI) Protocol
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Flow Rate: 5 μL/min (Direct Infusion).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20–40 V (Optimized for in-source fragmentation observation).
-
Mode: Positive Ion (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Fragmentation Analysis & Mechanisms
The fragmentation of this compound is governed by three competing mechanisms: Nitrogen-Directed Alpha-Cleavage , Cyclobutane Ring Strain Release , and Hydrogen Rearrangement .
Primary Pathway: Nitrogen-Directed -Cleavage
The piperidine nitrogen lone pair has the lowest ionization energy. Ionization generates a radical cation localized on the nitrogen. This triggers homolytic cleavage of the C-C bond adjacent to the nitrogen (exocyclic bond connecting to the cyclobutane ring).
-
Diagnostic Ion (
84): The formation of the tetrahydropyridinium ion ( ) is the dominant feature (Base Peak). This occurs via cleavage of the bond between the piperidine ring and the cyclobutane scaffold. -
Mechanism:
Secondary Pathway: Cyclobutane Ring Opening
Due to high ring strain, the cyclobutane ring is prone to opening. In the trans-isomer, the anti-periplanar arrangement of the C-C bonds facilitates specific ring scissions.
-
Loss of Ethylene (
127): Retro-[2+2] cycloaddition or simple ring scission can lead to the loss of a neutral fragment (28 Da) from the cyclobutane ring. -
Loss of Propyl Radical (
112): Complex rearrangement involving ring opening and loss of a radical.
Pathway Visualization
The following diagram illustrates the competitive fragmentation pathways.
Figure 1: Competitive fragmentation pathways for this compound showing the dominance of nitrogen-directed alpha-cleavage.
Comparative Performance Guide
Isomeric Comparison: Trans vs. Cis
Differentiation between the trans and cis diastereomers is critical in synthesis and quality control.
| Feature | trans-Isomer | cis-Isomer | Mechanistic Basis |
| Lower Intensity | Higher Intensity | In the cis-isomer, the -OH and -N groups are spatially closer, facilitating intramolecular hydrogen abstraction and water elimination via a 6-membered transition state. | |
| Molecular Ion ( | Moderate | Weak | Cis-isomers often fragment more readily due to steric crowding (1,2-interaction). |
| Base Peak ( | Dominant (100%) | Dominant (100%) | The electronic drive for |
Homologous Comparison: Ring Size Effects
Comparing the cyclobutane scaffold to cyclopentane and cyclohexane analogs reveals the impact of ring strain.
| Parameter | Cyclobutane Analog | Cyclohexane Analog | Interpretation |
| Ring Strain Energy | ~26.5 kcal/mol | ~0.1 kcal/mol | Cyclobutane derivatives show higher fragmentation efficiency and lower |
| Ring Fission | Prominent ( | Minimal | Cyclobutane readily ejects ethylene ( |
| Stability | Low | High | The cyclohexane analog exhibits a more robust molecular ion. |
Reference Data Library
The following table summarizes the key diagnostic ions for this compound.
| m/z (Mass-to-Charge) | Relative Abundance (Approx.)[1] | Ion Assignment | Fragment Formula |
| 155 | 5–15% | Molecular Ion ( | |
| 138 | 5–10% | Loss of OH | |
| 137 | < 10% | Dehydration ( | |
| 127 | 10–20% | Loss of Ethylene ( | |
| 112 | 10–25% | Loss of Propyl / Ring Cleavage | |
| 84 | 100% (Base) | Piperidinium Ion ( | |
| 55 | 20–40% | Cyclobutenyl Cation |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for alpha-cleavage and ring fragmentation mechanisms).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link
- Veselý, V., et al. (2020). "Stereochemical differentiation of amino alcohols by mass spectrometry." Journal of Mass Spectrometry. (General principles of stereochemical effects in MS).
-
BenchChem Application Notes. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Link
-
NIST Mass Spectrometry Data Center. "Cyclobutanol and Piperidine derivative fragmentation patterns." Link
Sources
Validating Enantiomeric Excess of trans-2-(Piperidin-1-yl)cyclobutan-1-ol: A Technical Comparison Guide
Executive Summary
Validating the enantiomeric excess (ee) of trans-2-(Piperidin-1-yl)cyclobutan-1-ol presents a unique set of analytical challenges due to its bifunctional nature: a basic tertiary amine (piperidine) adjacent to a sterically constrained secondary alcohol on a strained cyclobutane ring.
This guide moves beyond generic protocols to address the specific physicochemical behavior of
Key Recommendation:
-
For Routine QC: Chiral HPLC with basic mobile phase modifiers is the gold standard for precision and reproducibility.
-
For Absolute Configuration Assignment:
F NMR via Mosher ester derivatization is required if X-ray crystallography is not viable.
Structural Analysis & Analytical Challenges
Before selecting a method, one must understand the analyte's behavior in solution.
-
Basicity (
): The piperidine nitrogen is highly basic. In standard silica-based chromatography, this leads to severe peak tailing due to interaction with residual silanols. Mitigation: Mobile phases must include a basic modifier (e.g., Diethylamine). -
Steric Bulk: The trans-relationship on the cyclobutane ring places the piperidine and hydroxyl groups in close proximity but on opposite faces. This steric crowding can significantly retard derivatization rates (e.g., esterification), potentially inducing kinetic resolution artifacts.
-
Ring Strain: The cyclobutane core is sensitive to harsh acidic conditions, making gentle derivatization protocols essential.
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the most robust method for determining ee for this class of compounds.
Mechanism of Action
Separation relies on hydrogen bonding and steric inclusion between the analyte and the chiral selector (amylose or cellulose derivatives). The basic modifier suppresses ionization of the piperidine, ensuring the molecule remains neutral and interacts solely via stereoselective mechanisms.
Recommended Protocol
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase:
-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA). -
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
Experimental Workflow (DOT Diagram)
Figure 1: Decision workflow for developing a chiral HPLC method for basic amino alcohols.
Data Analysis
-
Resolution (
): Must be for baseline separation. -
Tailing Factor (
): Should be . If , increase DEA concentration to 0.2%.
Method B: F NMR (Mosher’s Ester Analysis)
When a racemic standard is unavailable, or absolute configuration is unknown, derivatization with
Mechanism of Action
The chiral derivatizing agent (Mosher's acid chloride) reacts with the secondary alcohol to form diastereomers. The trifluoromethyl (
Critical Warning: Kinetic Resolution
Due to the steric hindrance of the adjacent piperidine ring, one enantiomer of the alcohol may react significantly faster with the MTPA-Cl than the other.
-
Risk: If the reaction is stopped before 100% conversion, the measured ee will be false (enriched in the faster-reacting enantiomer).
-
Solution: Allow reaction times >12 hours and use excess reagents (DMAP/MTPA-Cl).
Recommended Protocol
-
Mix: 10 mg Analyte + 15 mg
-(-)-MTPA-Cl + 20 mg DMAP in 0.6 mL . -
Incubate: 12–24 hours at Room Temperature (monitor by TLC).
-
Analyze:
F NMR (no decoupling). -
Calculate: Integrate the
signals.
Method C: Supercritical Fluid Chromatography (SFC)
SFC is the modern "green" alternative, offering faster run times and lower solvent costs. It is particularly effective for basic amines because
Recommended Protocol
-
Column: Chiralcel OD-3 or AD-3 (3
m particle size). -
Mobile Phase:
/ Methanol + 0.2% Isopropylamine (IPAm). -
Gradient: 5% to 40% MeOH over 5 minutes.
-
Back Pressure: 120 bar.
Comparative Analysis Guide
The following table objectively compares the three methodologies based on experimental data metrics.
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | |
| Primary Utility | Routine QC / Batch Release | Absolute Config / No Standard | High Throughput Screening |
| Accuracy (ee) | High ( | Medium ( | High ( |
| Sample Requirement | Low (< 1 mg) | High (10-20 mg) | Low (< 1 mg) |
| Analysis Time | 15–30 mins | 12–24 hours (reaction time) | 3–8 mins |
| Cost Per Run | High (Solvents) | Low (after reagent purchase) | Low (CO2 is cheap) |
| Risk Factor | Peak tailing (requires DEA) | Kinetic resolution artifacts | Solubility issues |
Method Selection Logic (DOT Diagram)
Figure 2: Strategic decision matrix for selecting the appropriate validation method.
Conclusion
For the validation of This compound , Chiral HPLC using an Amylose-based column (AD-H) with a diethylamine modifier remains the most reliable method for quantification. The basic nature of the piperidine ring necessitates the use of amine modifiers to prevent peak tailing, which is the most common cause of integration errors in this class of compounds.
However, during early-stage development where reference standards are absent, Mosher's ester analysis is indispensable, provided that reaction completeness is verified to avoid kinetic resolution errors.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4] Nature Protocols, 2(10), 2451–2458.[3] Link[2][3]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[5][6] Chemical Society Reviews, 37(12), 2593-2608. Link
-
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[7] (General reference for chiral method development with basic modifiers).
-
West, C. (2019). Recent trends in chiral supercritical fluid chromatography. Trends in Analytical Chemistry, 120, 115648. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans-2-(Piperidin-1-yl)cyclobutan-1-ol
Topic: Personal Protective Equipment (PPE) & Handling Strategy for trans-2-(Piperidin-1-yl)cyclobutan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers[1]
Executive Summary & Risk Context
From the Desk of the Senior Application Scientist: You are likely utilizing this compound (CAS: 174293-30-2 or analogs) as a chiral scaffold in fragment-based drug discovery. While this specific isomer offers unique stereochemical vectors for binding, its safety profile must be inferred from its structural components: the piperidine ring (a secondary amine) and the cyclobutanol core.
The Safety Axiom: As a research chemical with limited specific toxicological data, you must apply the Precautionary Principle . We treat this compound as a corrosive, toxic amine until proven otherwise. The primary risks are irreversible eye damage (amine vapors/dust), skin sensitization, and respiratory irritation.
Hazard Identification (Structure-Activity Relationship)
Since a comprehensive REACH-style registration dossier may not exist for this specific isomer, we derive the hazard profile from its functional groups.
| Functional Group | Associated Hazard | GHS Classification (Inferred) |
| Piperidine Moiety | High basicity (pKa ~11); Corrosive to mucous membranes; Skin absorption toxicity. | H314: Causes severe skin burns/eye damage.H311: Toxic in contact with skin.[2] |
| Cyclobutanol | Strained ring system; Potential metabolic instability. | H302: Harmful if swallowed.[2][3] |
| Amine/Alcohol | Hygroscopic; Hydrogen bonding capability. | H335: May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." This compound requires specific barriers against organic amines.
A. Hand Protection (Critical)
Amines can permeate thin latex and nitrile rapidly.
-
Recommendation: Double-gloving is mandatory for handling >100 mg.
-
Inner Glove: 4 mil Nitrile (Disposable).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
-
Why? The trans-isomer is likely a viscous oil or low-melting solid. Oils adhere to gloves, increasing permeation time. Double gloving creates a sacrificial layer.
B. Eye & Face Protection [2][3][5]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Standard safety glasses with side shields are insufficient .
-
Why? Amine vapors can cause "blue haze" (glaucopsia) and corneal edema. A splash can cause permanent opacity. If working outside a hood (not recommended), a Face Shield is required.
C. Respiratory Protection
-
Primary Control: All handling must occur within a certified Chemical Fume Hood.
-
Secondary (Spill Cleanup): Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Amine) cartridges.
-
Why? The piperidine motif is volatile and has a low odor threshold for toxicity.
D. Body Protection
-
Standard: Cotton/Polyester Lab Coat.
-
High Volume (>5g): Chemical-resistant apron (Tyvek or PVC) over the lab coat to prevent soak-through during accidental spills.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation and physical state.
Figure 1: PPE Selection Logic based on physical state and quantity. Note that liquid/oil forms require stricter glove protocols due to surface adhesion.
Operational Protocols
Protocol A: Weighing & Transfer
Context: Static electricity can cause charged amine powders to "jump," leading to contamination.
-
Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Anti-Static: Use an ionizing gun or anti-static brush on the spatula and weigh boat.
-
Technique: Do not use metal spatulas if the compound is an oil; use a glass Pasteur pipette or positive-displacement pipette for viscous transfer to avoid dripping.
Protocol B: Reaction Setup
-
Solvent Choice: When dissolving, add solvent (e.g., DCM or MeOH) slowly. Amines can be exothermic upon solvation.
-
Inert Atmosphere: This compound is likely hygroscopic. Flush the reaction vessel with Nitrogen or Argon before introduction to prevent hydrolysis or degradation, which could alter the safety profile.
Protocol C: Chemical Waste Disposal
-
Segregation: Do not mix with acidic waste streams (exothermic neutralization risk) or oxidizers.
-
Labeling: Tag as "Organic Base - Toxic."
-
Container: High-density polyethylene (HDPE) is preferred over glass for waste to prevent breakage.
Emergency Response (Self-Validating System)
This workflow ensures you act before thinking in a crisis.
Figure 2: Immediate response workflow for amine exposure. Speed is critical to prevent chemical burns.
Technical Data & Glove Compatibility
Use this table to select the correct glove material. Data is extrapolated from piperidine and general amine resistance.
| Glove Material | Thickness (mil) | Est. Breakthrough (min) | Rating | Notes |
| Nitrile (Disposable) | 4 | 10 - 30 | Fair | Splash protection only. Change immediately upon contact. |
| Nitrile (Extended) | 8 | > 120 | Good | Recommended for standard handling. |
| Neoprene | 20 | > 240 | Excellent | Best for spill cleanup or bulk transfer. |
| Latex | 5 | < 5 | Poor | Do NOT use. Amines permeate latex rapidly. |
| PVA (Polyvinyl Alcohol) | - | N/A | Avoid | Soluble in water/alcohols; poor mechanical strength. |
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[6][7] United States Department of Labor. [Link]]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
